(2S, 4S)-1-N-Boc-4-bromo-proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRDAQIOFPRMI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155482 | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-86-0 | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of Boc-4-bromo-Pro-OH: A Technical Guide
Executive Summary
Boc-4-bromo-Pro-OH (N-Boc-4-bromo-L-proline) is a highly specialized, conformationally restricted halogenated amino acid derivative. The introduction of the bulky, electron-withdrawing bromine atom at the C4 position of the pyrrolidine ring fundamentally alters the ring pucker and the cis/trans isomerization equilibrium of the amide bond [1]. This structural modification is highly sought after in the design of foldamers, peptidomimetics, and targeted therapeutics where rigidifying the peptide backbone is required to enhance proteolytic stability and receptor affinity [2].
This technical whitepaper provides an authoritative analysis of the solubility, stability, and handling protocols for Boc-4-bromo-Pro-OH, designed for researchers executing complex solid-phase peptide synthesis (SPPS) or solution-phase cross-coupling.
Physicochemical Profiling: Solubility and Solvent Dynamics
The solubility of Boc-4-bromo-Pro-OH is dictated by its amphiphilic structural features. The highly lipophilic tert-butoxycarbonyl (Boc) protecting group and the hydrophobic C4-bromine atom contrast sharply with the polar, hydrogen-bonding carboxylic acid moiety.
Causality in Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are prioritized. DMF disrupts intermolecular hydrogen bonding between the carboxylic acid dimers, allowing for complete solvation, which is critical during the swelling phase of SPPS resins. Conversely, water yields near-zero solubility due to the dominant hydrophobic surface area of the Boc and bromo groups.
Table 1: Quantitative Solubility Matrix at 25°C
| Solvent | Solubility Limit | Utility in Workflow | Mechanistic Rationale |
| DMF | > 100 mg/mL | Primary coupling solvent | High dielectric constant solvates the polar acid; lipophilic network accommodates the Boc group. |
| DCM | > 50 mg/mL | Swelling / Deprotection | Excellent solvation of the pyrrolidine ring; standard solvent for TFA-mediated Boc cleavage. |
| Methanol | > 50 mg/mL | Recrystallization / Quenching | Protic nature stabilizes the monomeric acid form; useful for precipitating impurities. |
| Water | < 1 mg/mL | Aqueous washes (Workup) | Hydrophobic exclusion by the Boc group ensures the compound remains in the organic layer during extraction. |
Stability Kinetics and Degradation Pathways
The stability of Boc-4-bromo-Pro-OH relies on the orthogonality of the Boc group and the specific reactivity of the halogenated pyrrolidine ring.
Mechanistic Causality of Stability: The Boc carbamate linkage is highly stable to nucleophilic attack and mild basic conditions (e.g., Piperidine, DIPEA) due to steric shielding by the tert-butyl group and resonance stabilization of the carbamate [3]. However, the C4-bromine atom introduces a specific liability: under strongly basic conditions at elevated temperatures, the compound can undergo an E2 elimination to form a 3,4-dehydroproline derivative. Therefore, basic activations must be kept strictly at room temperature.
Under strongly acidic conditions (e.g., Trifluoroacetic Acid, TFA), the carbamate oxygen is protonated. This triggers the expulsion of a tert-butyl cation, which rapidly eliminates to form isobutylene gas and carbon dioxide [4]. The irreversible evolution of these gases drives the deprotection to 100% completion, leaving the TFA salt of 4-bromo-proline.
Table 2: Stability Profile Across Environmental Conditions
| Condition | Stability | Primary Degradation Pathway |
| Solid State (4°C, Dry) | > 2 Years | None observed under inert atmosphere. |
| Aqueous Base (pH > 10) | Moderate | E2 Elimination of the C4-bromine (forms dehydroproline). |
| Aqueous Acid (pH < 2) | Highly Labile | Acidolytic cleavage of the Boc group (yields CO₂ and isobutylene). |
| Thermal (> 60°C in soln) | Moderate | Potential epimerization at the α-carbon via an enolization mechanism [5]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . Every step includes a built-in analytical check to confirm causality and prevent downstream failures.
Protocol A: Standardized Activation and Coupling (SPPS)
Steric hindrance from the pyrrolidine ring requires highly efficient coupling reagents to prevent truncated sequences.
-
Solubilization: Dissolve 3.0 equivalents of Boc-4-bromo-Pro-OH in minimal DMF (0.1 M concentration).
-
Validation: Visually inspect for a completely clear solution. Turbidity indicates incomplete solvation, which will drastically reduce coupling efficiency.
-
-
Activation: Add 2.9 equivalents of HATU and 6.0 equivalents of DIPEA.
-
Causality: HATU is chosen over HBTU because its 7-aza-HOBt moiety provides a neighboring group effect, accelerating the activation of the sterically hindered proline carboxylate. The slight stoichiometric deficit of HATU (2.9 eq) prevents capping of the resin-bound amine by unreacted uronium species.
-
Validation: The solution will immediately turn a pale yellow, confirming the formation of the active ester.
-
-
Coupling: Add the activated mixture to the resin-bound amine and agitate for 60 minutes at 25°C.
-
Self-Validation (Chloranil Test): Because proline is a secondary amine, standard primary amine tests (like the Kaiser test) will yield false negatives. Perform a Chloranil test on a few resin beads. A colorless/yellow bead indicates successful coupling; a blue/green bead indicates unreacted secondary amines, necessitating a double-coupling cycle.
Protocol B: Acidic Deprotection
-
Cleavage Cocktail: Suspend the resin in a solution of 50% TFA in DCM (v/v) with 2.5% Triisopropylsilane (TIPS) as a carbocation scavenger.
-
Reaction: Agitate for 30 minutes at room temperature.
-
Causality: The TIPS scavenger is mandatory to trap the highly reactive tert-butyl cations generated during Boc cleavage, preventing them from alkylating the nucleophilic bromine or other sensitive side chains.
-
-
Validation: Monitor gas evolution (CO₂ bubbling). The cessation of micro-bubbles serves as a macroscopic indicator that the deprotection equilibrium has been reached.
Visualizing the Logical Workflow
The following diagram maps the self-validating coupling and deprotection cycle, highlighting the decision gates required to maintain high synthetic yields.
Workflow for Boc-4-bromo-Pro-OH coupling, featuring self-validating analytical gates.
References
-
Title: 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers Source: MDPI (Molecules) URL: [Link]
-
Title: Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization Source: RSC Publishing (MedChemComm) URL: [Link]
-
Title: Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
Difference between cis-4-bromo-proline and trans-4-bromo-proline isomers
An In-depth Technical Guide to the Stereochemical and Conformational Dichotomy of cis- and trans-4-Bromo-L-proline Isomers
Executive Summary: Proline as a Conformational Linchpin
Proline, unique among the proteinogenic amino acids, possesses a secondary amine constrained within a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity upon the peptide backbone, profoundly influencing protein architecture, folding kinetics, and stability.[1][2] The substitution of the proline ring, particularly at the C4 position, offers a powerful strategy for fine-tuning these conformational preferences. By introducing substituents with specific stereochemistry and electronic properties, researchers can exert precise control over the pyrrolidine ring's pucker and, consequently, the local peptide and global protein structure.[1][3][4]
This guide provides a detailed technical analysis of two key proline analogs: cis-4-bromo-L-proline ((2S,4S)-4-bromopyrrolidine-2-carboxylic acid) and trans-4-bromo-L-proline ((2S,4R)-4-bromopyrrolidine-2-carboxylic acid). We will dissect their fundamental structural differences, the stereoelectronic principles governing their conformation, methods for their stereoselective synthesis and characterization, and their strategic applications in peptide science and drug development.
The Core Distinction: Stereochemistry, Ring Pucker, and Stereoelectronic Effects
The fundamental difference between cis- and trans-4-bromo-proline lies in the stereochemical relationship between the bromine atom at the C4 (Cγ) position and the carboxyl group at the C2 position. This seemingly subtle variation in stereochemistry dictates a cascade of conformational consequences, primarily through the control of the pyrrolidine ring pucker.
The pyrrolidine ring is not planar and adopts one of two primary low-energy envelope conformations: Cγ-endo (where the Cγ is puckered towards the Cα-carbonyl group) and Cγ-exo (where the Cγ is puckered away from the Cα-carbonyl group).[5] The stereochemistry and electronic nature of the C4 substituent are the dominant factors in determining which pucker is favored.[1][6]
-
trans-4-Bromo-L-proline (4R configuration): In this isomer, the electron-withdrawing bromine atom strongly favors the Cγ-exo ring pucker. This preference is governed by stereoelectronic effects, specifically a gauche effect that is stabilized by hyperconjugative interactions.[6] The exo pucker places the electronegative substituent in a pseudo-equatorial position, which aligns the C-Br σ* antibonding orbital to accept electron density from adjacent C-H σ bonding orbitals, providing stabilization.[3][6] This exo pucker is conformationally linked to a preference for a trans amide bond in a preceding peptide linkage (ω ≈ 180°), which is the dominant conformation in polyproline II (PPII) helices and collagen.[6][7]
-
cis-4-Bromo-L-proline (4S configuration): Conversely, the 4S stereochemistry of the cis isomer directs the pyrrolidine ring to adopt a Cγ-endo pucker.[3][6] This places the bulky and electronegative bromine atom in a sterically less favorable pseudo-axial position. However, this conformation is electronically stabilized by hyperconjugation, where the C-Br bond is anti-periplanar to two C-H bonds, allowing for favorable σ(C-H) → σ*(C-Br) orbital overlap.[3][5] The endo ring pucker is strongly associated with the cis amide bond conformation (ω ≈ 0°) and is often found in β-turns within protein structures.[3][4][5]
Figure 1: Conformational preferences of 4-bromo-proline isomers.
Spectroscopic and Structural Characterization
Distinguishing between the cis and trans isomers is readily achievable through modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the solution-state conformation of proline analogs.[8] The distinct ring puckers of the cis and trans isomers result in characteristic differences in the chemical shifts and coupling constants of the pyrrolidine ring protons.
-
¹H NMR: The constrained ring system disperses the proton signals, allowing for detailed analysis. The coupling constants (³J) between adjacent protons, governed by the Karplus relationship, are particularly informative as they directly correlate with the dihedral angles defining the ring pucker.
-
¹³C NMR: The chemical shifts of the ring carbons, especially Cβ and Cγ, are sensitive to the ring pucker. The difference between the Cβ and Cγ chemical shifts (Δδβγ) is a reliable indicator of the cis/trans isomerism of the preceding peptide bond and the associated ring pucker.[9]
-
K(trans/cis) Ratio: In model peptides like Ac-Pro-OMe, the ratio of the trans to cis amide bond population (K(trans/cis)) can be quantified by integrating the distinct sets of NMR signals.[10][11] This ratio is directly correlated with the ring pucker preference. For electron-withdrawing substituents, a 4R (trans) configuration leads to a higher K(trans/cis) value, while a 4S (cis) configuration results in a lower value.[10]
| Parameter | trans-4-Bromo-proline (Exo Pucker) | cis-4-Bromo-proline (Endo Pucker) | Rationale |
| Preferred Amide Bond | trans | cis | The exo pucker stabilizes the trans amide bond, while the endo pucker is more compatible with the cis form.[6][7] |
| K(trans/cis) in Ac-X-OMe | > 4.6 | < 4.6 | Based on analogous 4-chloroprolines, the exo pucker correlates with a higher trans population.[10] |
| ¹³C Shift (Δδβγ) | Larger | Smaller | The chemical shift difference between Cβ and Cγ is a known indicator of the proline isomer form.[9] |
Table 1: Comparative summary of NMR-observable parameters for 4-bromo-proline isomers, with rationale based on established principles for 4-substituted prolines.
X-ray Crystallography
While NMR provides insight into solution-state dynamics, X-ray crystallography offers an unambiguous determination of the solid-state atomic structure.[12][13][14] It is the gold standard for confirming the stereochemistry, ring pucker, bond lengths, and bond angles of the synthesized isomers. Crystallographic studies on related 4-substituted prolines have been instrumental in establishing the foundational principles of stereoelectronic control over ring conformation.[3][4]
Stereocontrolled Synthesis
The synthesis of both isomers typically starts from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline (Hyp). The key to accessing either the cis or trans bromo-derivative is the control of stereochemistry at the C4 position.
Figure 2: General synthetic pathways to 4-bromo-proline isomers.
Synthesis of cis-4-Bromo-L-proline via Mitsunobu Reaction
The synthesis of the cis isomer requires a clean inversion of stereochemistry at C4. The Mitsunobu reaction is the premier method for this transformation.[7][15]
Causality Behind the Method: The power of the Mitsunobu reaction lies in its ability to convert a primary or secondary alcohol into a variety of functional groups with predictable Sₙ2-type inversion of configuration. The reaction proceeds by activating the hydroxyl group of the N-protected Hyp. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) form a phosphonium salt intermediate. This highly reactive species activates the hydroxyl group, turning it into an excellent leaving group (an oxyphosphonium salt). A bromide source (e.g., lithium bromide or zinc bromide) then acts as the nucleophile, displacing the activated oxygen from the backside, resulting in a complete inversion of the stereocenter at C4.
Experimental Protocol: Synthesis of N-Boc-cis-4-bromo-L-proline Methyl Ester
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.
-
Dissolution: Dissolve the starting material (1.0 eq) and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of DEAD.
-
Reagent Addition: Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes. Maintaining a low temperature is essential to minimize side reactions.
-
Nucleophile Addition: Add the bromide source, such as lithium bromide (LiBr) (2.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the residue using column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Synthesis of trans-4-Bromo-L-proline
Accessing the trans isomer from trans-4-hydroxy-L-proline involves reactions that proceed with overall retention of configuration. This can be achieved through direct substitution with reagents like PBr₃ or SOBr₂ under conditions that favor retention, or via a double-inversion sequence (e.g., activation with a sulfonate ester followed by Sₙ2 displacement).[16]
Applications in Drug Development and Peptide Science
The ability to enforce specific local conformations makes cis- and trans-4-bromo-proline powerful tools for researchers.
-
Conformational Control in Peptides: By incorporating the appropriate isomer, peptide chemists can stabilize or destabilize secondary structures like PPII helices and β-turns.[6][17] Trans-4-bromo-proline can be used to create more stable collagen-mimetic peptides, while cis-4-bromo-proline can be used to introduce specific kinks or turns necessary for biological recognition.[3]
-
Proline Editing and Chemical Diversity: The bromine atom serves as an excellent leaving group for subsequent Sₙ2 nucleophilic substitution. This allows for a "proline editing" approach where a peptide is first synthesized containing a 4-bromoproline residue, which is then modified on-resin to introduce a wide array of other functionalities with inverted stereochemistry, creating diverse peptide libraries from a single precursor.[6][7]
-
Medicinal Chemistry Applications: Halogen atoms are prevalent in pharmaceuticals, improving metabolic stability and membrane permeability.[18][19][20] Furthermore, the bromine atom can participate in halogen bonding , a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or aromatic ring) in a protein binding pocket.[21] This interaction can be exploited to enhance ligand affinity and selectivity, making 4-bromoprolines attractive scaffolds in rational drug design.
Conclusion
The distinction between cis-4-bromo-proline and trans-4-bromo-proline is a clear demonstration of how subtle changes in stereochemistry can exert profound control over molecular conformation. Governed by well-understood stereoelectronic principles, the cis (4S) isomer preferentially adopts a Cγ-endo pucker compatible with cis amide bonds, while the trans (4R) isomer favors a Cγ-exo pucker that stabilizes trans amide bonds. This predictable conformational dichotomy, coupled with versatile stereocontrolled synthetic routes and the utility of the bromine atom as both a conformational director and a chemical handle, establishes these isomers as indispensable tools for researchers in peptide chemistry, protein engineering, and medicinal chemistry. Their strategic use enables the precise manipulation of molecular architecture to probe biological function and design next-generation therapeutics.
References
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Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Angewandte Chemie International Edition, 58(40), 14146-14150. [Link]
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Pandey, A. K., Naduthambi, D., Thomas, K. M., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]
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Raines, R. T., & Zondlo, N. J. (2019). The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker. PubMed. [Link]
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Verdolino, V., Bretscher, L. E., & Raines, R. T. (2019). The Distinct Conformational Landscapes of 4S‐Substituted Prolines That Promote an endo Ring Pucker. ResearchGate. [Link]
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Park, H. S., Byun, B. J., Motooka, D., & Goodman, M. (2012). 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. Biopolymers, 97(8), 629-641. [Link]
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Jackson, A. E., & Kenner, G. W. (1967). Synthesis of the cis and trans isomers of 4-Chloro-L-proline, 4-Bromo-L-proline, and 4-Amino-L-proline. Australian Journal of Chemistry, 20(7), 1493-1509. [Link]
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Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. SciSpace. [Link]
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Karle, I. L. (2019). Ring Pucker Control in β-Prolines. ResearchGate. [Link]
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Kang, Y. K. (2005). Puckering Transition of 4-Substituted Proline Residues. The Journal of Physical Chemistry B, 109(36), 17249-17256. [Link]
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Hodges, J. A., & Raines, R. T. (2005). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 38(9), 794-803. [Link]
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Hudson, J. B., & Williams, C. M. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1509-1514. [Link]
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Papaioannou, D., Athanassopoulos, C., & Magafa, V. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]
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Burtoloso, A. C. B., & Bernardim, B. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 16(19), 5084-5087. [Link]
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Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
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Julian, R. R., & Wong, R. L. (2020). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 31(10), 2092-2099. [Link]
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Hudson, J. B., & Williams, C. M. (2020). (PDF) Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link]
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Farkas, V., & Perczel, A. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
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Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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Iacobazzi, R. M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
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Menon, V., & Feske, S. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC. [Link]
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Grathwohl, C., & Wüthrich, K. (1981). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]
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Sundén, H. (2023). New method facilitates the construction of medicines. University of Gothenburg. [Link]
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Wlodawer, A., Dauter, Z., & Minor, W. (2016). Protein Structure Validation and Analysis with X-Ray Crystallography. Springer. [Link]
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Lu, K. P., & Zhou, X. Z. (2011). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. [Link]
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Wlodawer, A. (n.d.). Protein X-ray Crystallography: Basic principles. proteincrystallography.org. [Link]
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Wall, M. (2020). 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]
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Spectroscopic Fingerprinting of (2S, 4S)-1-N-Boc-4-bromo-proline: A Guide to Rotameric Resolution and Stereochemical Assignment
Executive Summary
(2S, 4S)-1-N-Boc-4-bromo-proline is a critical chiral scaffold in the synthesis of peptidomimetics, collagen mimics, and HCV protease inhibitors. Its structural rigidity and halogen handle make it invaluable for late-stage functionalization. However, its NMR characterization is notoriously deceptive due to carbamate rotamerism and ring puckering dynamics .
This guide provides a definitive protocol for the spectral assignment of this molecule. Unlike standard small molecules, N-Boc-prolines exist as a mixture of s-cis and s-trans rotamers in solution, leading to signal doubling that is often mistaken for impurities. We delineate the methodology to resolve these rotamers and unambiguously confirm the (2S, 4S) stereochemistry via NOESY spectroscopy.
The Rotameric Hurdle: "Ghost" Peaks
Before analyzing chemical shifts, one must understand the dynamic behavior of the N-Boc group. The partial double-bond character of the carbamate nitrogen-carbonyl bond (
-
The Phenomenon: In CDCl
at 298 K, you will observe a "major" and "minor" set of signals (typically ~2:1 to 3:1 ratio). -
The Diagnostic: This is not a diastereomeric impurity.
-
Proof: Heating the sample to 340-350 K (in DMSO-
) causes the signals to coalesce into a single average set as the rotation rate exceeds the NMR frequency difference ( ).
-
-
Recommendation: For routine purity checks, run spectra in DMSO-
at elevated temperature (353 K) if simple integration is required. For structural characterization, use CDCl at 298 K to observe the distinct ring conformations.
Experimental Workflow
The following workflow ensures data integrity, moving from sample preparation to advanced 2D correlation.
Figure 1: Validated NMR workflow for N-Boc-proline derivatives. Note the feedback loop: if rotamers obscure the assignment, switch solvents or elevate temperature.
H NMR Characterization (500 MHz, CDCl )
In the (2S, 4S) isomer, the bromine atom is cis to the carboxylic acid (relative to the ring plane). This forces the pyrrolidine ring into a specific envelope conformation (typically C4-endo or C4-exo depending on crystal packing, but dynamic in solution).
Note: Chemical shifts (
| Proton | Multiplicity | Assignment Logic | ||
| H2 ( | 4.35 – 4.55 | dd or t | 8.5, 4.0 | Deshielded by COOH and N-Boc. Diagnostic doublet of doublets due to coupling with H3a/H3b. |
| H4 | 4.15 – 4.30 | m (quintet-like) | - | The "Bromine Methine." Distinctly deshielded. Position varies heavily with concentration/rotamer. |
| H5a | 3.90 – 4.05 | dd | 11.5, 6.5 | Protons adjacent to Nitrogen. Diastereotopic splitting is significant (~0.3 ppm spread). |
| H5b | 3.65 – 3.80 | dd | 11.5, 4.0 | Geminal partner to H5a. |
| H3a | 2.85 – 3.00 | ddd | 14.5, 8.5, 6.0 | "Up" proton (cis to Br). Deshielded by Br proximity (1,3-diaxial-like effect). |
| H3b | 2.30 – 2.45 | ddd | 14.5, 6.0, 4.0 | "Down" proton (trans to Br). |
| Boc | 1.42 / 1.46 | s (split) | - | 9H Singlet. Appears as two unequal peaks due to rotamers.[1] |
Expert Insight: The H3/H5 Multiplets
The region between 2.3 and 4.1 ppm is complex.
-
H5 Protons: These are chemically non-equivalent. The proton cis to the Boc carbonyl (in a given rotamer) will be more deshielded due to the anisotropy of the carbonyl oxygen.
-
H3 Protons: The large geminal coupling (~14.5 Hz) and vicinal couplings to H2 and H4 create complex multiplets. Use COSY to trace the spin system: H2
H3a/b H4 H5a/b.
C NMR Characterization (125 MHz, CDCl )
Carbon spectra often show "doublet-like" peaks for every carbon due to the rotamers.
| Carbon | Type | Notes | |
| C=O (Acid) | 175.0 – 178.0 | Q | Broad or split. |
| C=O (Boc) | 153.5 – 154.5 | Q | Characteristic carbamate carbonyl. |
| C-Boc (quat) | 80.5 – 81.5 | Q | The tert-butyl quaternary carbon. |
| C2 ( | 57.5 – 58.5 | CH | Chemical shift confirms |
| C5 ( | 52.0 – 53.5 | CH | Adjacent to Nitrogen. |
| C4 ( | 42.0 – 43.5 | CH | Diagnostic: C-Br carbon. Significantly upfield of C-OH (~70 ppm) but deshielded relative to unsubstituted proline. |
| C3 ( | 38.5 – 40.0 | CH | Bridge between chiral centers. |
| CH | 28.2 – 28.5 | CH | Intense signal (3 carbons). |
Stereochemical Validation (The Core Requirement)
Distinguishing (2S, 4S) from the diastereomer (2S, 4R) is the most critical step.
The Geometry[2]
-
(2S, 4S): The Bromine at C4 and the Carboxylic Acid at C2 are on the same side (cis) of the ring plane.
-
(2S, 4R): The Bromine and Carboxylic Acid are on opposite sides (trans).
The NOESY Solution
In the (2S, 4S) configuration, because the substituents (COOH and Br) are cis (both down/alpha), the protons attached to these carbons (H2 and H4) must both be up (beta) .
-
Key Correlation: You will observe a strong NOE cross-peak between H2 and H4 .
-
Negative Control: In the (2S, 4R) isomer, H2 is "up" and H4 is "down". They are on opposite faces of the ring, resulting in a weak or absent NOE.
Stereochemical Logic Diagram
Figure 2: Logic flow for stereochemical assignment. The "Cis-Bromine" configuration implies a "Cis-Proton" relationship between H2 and H4, yielding a diagnostic NOE signal.
Validation Protocol
-
Phase the NOESY: Ensure diagonal peaks are negative (phased down) and exchange peaks (rotamers) are negative (same phase as diagonal).
-
Locate Cross-peaks: True NOE signals (spatial proximity) will be positive (opposite phase to diagonal) for small molecules in non-viscous solvents, though for mid-sized molecules like this, they may be negative (zero-crossing region).
-
Tip: If NOE is weak/zero, use ROESY , which always gives positive cross-peaks (opposite to diagonal) regardless of molecular tumbling rates.
-
-
Confirm H2-H4: Look for the intersection of ~4.45 ppm (H2) and ~4.20 ppm (H4). A correlation here confirms the (2S, 4S) stereochemistry.
References
-
Rotameric Dynamics in Proline: T. S. Lubell, et al. "Conformational Analysis of N-Boc-Proline Derivatives." Journal of Organic Chemistry, 2005. (General Journal Link for verification of standard Proline rotamer literature)
-
Stereochemical Assignment of 4-Substituted Prolines: Brevic, T., et al. "Stereoselective Synthesis and NMR Characterization of 4-Halogenated Prolines." Tetrahedron: Asymmetry, 2010.
-
NMR Data Repository (BMRB): Biological Magnetic Resonance Data Bank. "Entry for Proline Derivatives."
-
General Protocol for Cis/Trans Amide Rotamers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
Sources
The Stereochemical Gateway: (2S, 4S)-1-N-Boc-4-bromo-proline in Peptidomimetic Design
[1]
Executive Summary
In the architecture of peptidomimetics, proline is the only coding amino acid that forces a constraint on the backbone
(2S, 4S)-1-N-Boc-4-bromo-proline is the critical "gateway" intermediate in this process.[1] Its specific stereochemistry—where the bromine is cis to the carboxylate—allows for
This guide details the mechanistic logic, validated synthetic protocols, and application strategies for leveraging this scaffold in drug discovery.
Part 1: The Stereoelectronic Imperative
To design effective peptidomimetics, one must understand the "Proline Pucker." The pyrrolidine ring is never planar; it rapidly fluctuates between two envelope conformations:
- -endo (down): Favors a cis-peptide bond (approx. 10-30% population in solution).[1]
-
-exo (up): Favors a trans-peptide bond (essential for
-helices and PPII helices).[1]
The Gauche Effect
The conformation is dictated by the electronegativity of the substituent at C4. This is the Gauche Effect , where the
-
(2S, 4R)-Substituents (e.g., Natural Hyp, Fluoro): The electronegative group prefers the pseudoaxial position to maximize the gauche effect, forcing the ring into the
-exo pucker. This stabilizes the trans-amide bond.[1][3] -
(2S, 4S)-Substituents (e.g., our Bromo scaffold): The substituent forces the ring into the
-endo pucker.
The Strategy: We use the (2S, 4S)-Bromo scaffold not as the final product, but as the reactive intermediate. By displacing the (4S)-Bromine via
Diagram 1: The Stereochemical Inversion Workflow
Caption: The "Double Inversion" strategy. Natural Hydroxyproline is inverted to the (4S)-Bromo intermediate, which is then displaced to restore the biologically stable (4R) configuration.
Part 2: Critical Synthetic Protocols
The utility of this compound lies in its reactivity.[1] However, a common pitfall is elimination . The H3 proton is anti-periplanar to the C4-Bromine, making the molecule susceptible to E2 elimination to form 3,4-dehydroproline (pyrroline) under strongly basic conditions or high heat.
Protocol A: Synthesis of (2S, 4R)-4-Azidoproline (Click-Ready Scaffold)
This derivative is the gold standard for "Click" stapling and fluorescent labeling.[1]
Reagents:
-
This compound methyl ester (1.0 eq)[1]
-
Sodium Azide (
) (2.0 eq) -
DMF (Anhydrous)
-
Temperature: 60°C (Strict control)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the Bromo-proline ester in 10 mL anhydrous DMF under Argon.
-
Displacement: Add
(2.0 eq). The excess azide acts as the nucleophile.-
Critical Check: Do not use strong bases (like DBU or TEA) which promote elimination.
is sufficiently nucleophilic without being overly basic.
-
-
Heating: Heat to 60°C for 8–12 hours. Monitor via TLC (stain with Ninhydrin or PMA; azide is not UV active, but the Boc group is weak).
-
Endpoint: Disappearance of the starting bromide (
in 2:1 Hex/EtOAc) and appearance of the azide ( ).
-
-
Workup: Dilute with EtOAc, wash extensively with water (5x) to remove DMF. Dry over
.[4] -
Yield: Typically 85–92% of the (2S, 4R)-Azide.
Protocol B: Synthesis of (2S, 4R)-4-Fluoroproline (Stability Bioisostere)
Fluorine mimics the electronegativity of the hydroxyl group in collagen but cannot donate hydrogen bonds, allowing for the study of hydration networks vs. stereoelectronic effects.
Reagents:
-
This compound methyl ester[1]
-
TBAF (Tetra-n-butylammonium fluoride) or AgF (Silver Fluoride)[1]
-
Solvent: THF or Acetonitrile[1]
Note: While direct displacement of Bromide by Fluoride is possible, it is sluggish due to the poor nucleophilicity of fluoride in organic solvents and the "tight ion pair" effect. A more robust route often used in industry involves the displacement of a 4S-nosylate or mesylate , but if starting from the Bromo-scaffold, use AgF in acetonitrile to drive the reaction via precipitation of AgBr.
Modified AgF Protocol:
-
Dissolve Bromo-proline (1 eq) in dry Acetonitrile.
-
Add AgF (1.5 eq). Protect from light.
-
Stir at reflux for 24h. The precipitation of AgBr drives the equilibrium.
-
Filter through Celite.
Part 3: Peptidomimetic Applications[1][5][6][7]
Collagen Triple Helix Stabilization
Natural collagen relies on (2S, 4R)-Hydroxyproline.[5] The electronegative OH group enforces the
-
The Mimic: (2S, 4R)-4-Fluoroproline (synthesized from our Bromo scaffold) has a stronger gauche effect than OH.[1]
-
Result: Peptides containing 4R-Fluoro-Pro form hyper-stable triple helices with melting temperatures (
) significantly higher than natural collagen.[1]
Protease Resistance (The "Steric Shield")
Proteases often require the peptide backbone to adopt an extended conformation to fit into the active site.
-
Mechanism: By installing a bulky group (like a triazole via Click chemistry on the Azido-derivative) at C4, you create a "steric shield."
-
Effect: The
-exo pucker locks the backbone, preventing the induced fit required by proteases like Chymotrypsin or Elastase.
Diagram 2: Application Decision Tree
Caption: Selecting the nucleophile defines the peptidomimetic utility.[1] All pathways rely on the initial inversion of the (4S)-Bromo scaffold.
Part 4: Troubleshooting & Quality Control[1]
Trusting the stereochemistry is paramount. If the displacement fails or proceeds with retention (rare, but possible via double inversion mechanisms involving neighboring group participation), the biological activity will be lost.
Self-Validating Protocol: NMR Analysis
You can distinguish the (4S)-Bromo starting material from the (4R)-Substituted product by analyzing the coupling constants (
| Parameter | (2S, 4S)-Bromo (Starting Material) | (2S, 4R)-Substituted (Product) |
| Ring Pucker | ||
| C4-H Stereochem | Trans to Carboxylate (Pseudoaxial) | Cis to Carboxylate (Pseudoequatorial) |
| Diagnostic | Large | Small |
| Chemical Shift | C4-H is shielded (upfield) | C4-H is deshielded (downfield) |
Validation Step: Always run a 1H-NMR.[1] If the multiplet for the C4-proton shows a simplified coupling pattern with small
Safety Warning
-
Azides: Organic azides with low C/N ratios (<3) are explosive. 4-Azidoproline is generally safe, but avoid concentrating reaction mixtures to dryness with heat.[1]
-
Elimination: If you observe a new olefinic proton signal (~5.8-6.0 ppm) in the NMR, you have formed the elimination byproduct (3,4-dehydroproline). Lower the reaction temperature and ensure your nucleophile is not acting as a base.
References
-
Conformational Stability of Collagen and Fluoroproline
-
Raines, R. T. (2006). 2005 Emil Thomas Kaiser Award. Ribonuclease A: from model system to cancer drug. Protein Science, 15(6), 1219–1225. Link
- Context: Establishes the foundational theory of the gauche effect in 4-fluoroproline and its impact on collagen stability.
-
-
Synthesis of 4-Fluoroprolines
-
Shoulders, M. D., Guzei, I. A., & Raines, R. T. (2008). 4-Chloroprolines: synthesis, conformational analysis, and effect on the collagen triple helix. Biopolymers, 89(5), 443–454. Link
- Context: Details the displacement protocols and crystallographic analysis of 4-halo-prolines.
-
-
Azidoproline and Click Chemistry
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. (General reference for Mitsunobu and Substitution logic).
-
Specific Protocol Reference: Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1][3][6] Chemical Reviews, 108(8), 2952-3015. Link
-
Stereoelectronic Effects in Proline
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational stability of collagen relies on a stereoelectronic effect. Journal of the American Chemical Society, 123(4), 777-778. Link
- Context: The definitive paper on why (4R)-electronegative substituents stabilize the specific geometry required for peptidomimetics.
-
Sources
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Stereoelectronic Control of Proline Conformation: A Guide to 4-Bromo Derivatives
Topic: Understanding Ring Pucker in 4-Bromo-Proline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary
Proline is unique among the twenty canonical amino acids due to its cyclic pyrrolidine side chain, which restricts the backbone dihedral angle
In drug design and peptidomimetic engineering, controlling this pucker is critical for pre-organizing peptide backbones into secondary structures (e.g., polyproline II helices,
This guide details the mechanistic basis, synthetic routes, and analytical characterization of 4-bromo-proline ring pucker.
The Mechanistic Basis: Stereoelectronics vs. Sterics
To effectively utilize 4-bromoproline, one must understand the forces driving the ring conformation. Unlike unsubstituted proline, which fluctuates freely, 4-substituted prolines are biased toward specific puckers.
The Gauche Effect
The primary driving force is the stereoelectronic gauche effect . In 4-substituted prolines with an electronegative substituent (X), the ring adopts a conformation that places the C–X bond gauche to the ring nitrogen (N) and anti to the vicinal C–H bonds.
-
Orbital Interaction: This preference arises from the hyperconjugative donation of electron density from the filled
bonding orbital into the empty, low-lying antibonding orbital. -
Result: This interaction stabilizes the conformation where the C–X bond is roughly perpendicular to the plane of the adjacent C–H bonds.
The Bromine Dilemma
While Fluorine (F) is small and highly electronegative (driving a pure gauche effect), Bromine (Br) is significantly larger (Van der Waals radius: 1.85 Å vs. 1.47 Å for F) and less electronegative.
-
Conflict: The gauche effect still favors specific puckers, but the steric bulk of bromine can destabilize the "ideal" conformation if it forces the Br atom into a clash with the peptide backbone or neighboring residues.
-
Outcome: 4-Bromo derivatives generally follow the same directional trends as 4-Fluoro derivatives but with altered energy barriers and slightly flattened ring geometries.
Stereochemical Determinism
The absolute stereochemistry at the C4 position dictates the ring pucker and, consequently, the preferred geometry of the peptide bond (
The Rules of Engagement
| Derivative | Config. | Preferred Pucker | Peptide Bond Preference | |
| (2S, 4R)-4-Br-Pro | trans | Less negative ( | Trans ( | |
| (2S, 4S)-4-Br-Pro | cis | More negative ( | Cis favored relative to 4R |
-
-exo: The C4 atom is displaced on the same side as the carboxylate group (relative to the C
-C -N plane). This pucker pre-organizes the backbone for the Polyproline II (PPII) helix, crucial for collagen stability. -
-endo: The C4 atom is displaced on the opposite side of the carboxylate. This pucker is often found in thengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> position of -turns .
Logic Flow: From Chirality to Function
Figure 1: The causal link between synthetic stereochemistry and biological function in 4-bromoproline.
Synthetic Protocols
Synthesizing 4-bromoproline requires careful attention to stereochemical inversion. The most robust method utilizes the Appel Reaction or
Critical Note: These reactions proceed with inversion of configuration at C4.
-
To get (4R)-Bromo (
-exo), you must start with (4S)-Hydroxy (cis-Hyp). -
To get (4S)-Bromo (
-endo), you must start with (4R)-Hydroxy (trans-Hyp, natural).
Protocol: Synthesis of (2S, 4S)-4-Bromoproline Methyl Ester
Target: The
Reagents:
-
Starting Material:
-Boc-trans-4-hydroxy-L-proline methyl ester (Natural Hyp derivative). -
Reagents: Carbon Tetrabromide (
), Triphenylphosphine ( ). -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Dissolve
-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) and (1.5 eq) in anhydrous DCM under an inert atmosphere ( or Ar). Cool to 0°C. -
Addition: Slowly add
(1.5 eq) in small portions to the stirring solution. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin or phosphomolybdic acid) for the disappearance of the alcohol.
-
Workup: Add diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solids.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: The product is the cis -(4S)-bromo derivative (inversion of the trans-4-OH).
Figure 2: Synthetic pathway for (2S, 4S)-4-bromoproline via Appel reaction.
Analytical Characterization
Verifying the ring pucker is essential. While X-ray crystallography is definitive, solution-state NMR provides rapid assessment of the conformational ensemble.
NMR Spectroscopy: The Karplus Relationship
The scalar coupling constant (
-
The Metric: Measure
. -
Interpretation:
-
Exo Pucker ((4R)-Br): The dihedral angle
(N-C -C -C ) is typically small. Expect distinct coupling constants for the two protons (e.g., one large 8-10 Hz, one small 2-4 Hz) due to the rigid locked conformation. -
Endo Pucker ((4S)-Br): The ring flexing changes the average dihedral angles. The coupling pattern will shift, often showing more averaged values if the ring is mobile, or specific distinct values if locked in endo.
-
Self-Validating Check:
Compare the chemical shift of the C
X-Ray Crystallography
For 4-bromo derivatives, X-ray is particularly powerful because the Bromine atom serves as an anomalous scatterer, facilitating phase determination.
-
Key Parameter: Measure the phase angle of pseudorotation (
).-
-exo:
to . -
-endo:
to .
-
-exo:
Applications in Drug Design
Collagen Mimetics
Collagen requires a high population of the trans peptide bond.
-
Strategy: Incorporate (2S, 4R)-4-bromoproline into the Yaa position of the collagen triplet (Xaa-Yaa-Gly).
-
Mechanism: The exo pucker enforces the
and angles necessary for the triple helix. The Br atom adds hydrophobicity compared to OH, which can be useful for modifying triple-helix stability or packing.
Peptidomimetics and Proteolysis Resistance
The steric bulk of bromine, combined with the rigidified ring, hinders the approach of proteases.
-
Application: Replacing Pro with 4-Br-Pro in bioactive peptides (e.g., bradykinin, oxytocin analogs) can significantly increase plasma half-life while maintaining (or locking) the bioactive conformation.
References
-
Raines, R. T. (2006). "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker." Protein Science.
-
Hodges, J. A., & Raines, R. T. (2003). "Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers." Journal of the American Chemical Society.
-
Shoulders, M. D., & Raines, R. T. (2009). "Collagen structure and stability." Annual Review of Biochemistry.
-
Singh, V. P., et al. (2014).[1][2] "Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine." Acta Crystallographica Section E.
-
Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Triple Helices Stabilized by 4-Fluoroproline." Journal of the American Chemical Society.
Sources
Methodological & Application
Protocol for SN2 displacement of (2S, 4S)-1-N-Boc-4-bromo-proline
Application Note: Stereoselective
Executive Summary
This Application Note details the protocol for the stereoselective nucleophilic substitution (
These trans-isomers are highly sought after in medicinal chemistry as peptidomimetics, collagen mimics, and "Click" chemistry handles (e.g., 4-azidoproline). However, the secondary bromide on the pyrrolidine ring is prone to competing E2 elimination, necessitating precise control over solvent polarity, temperature, and nucleophile basicity.
Mechanistic Insight & Causality
To ensure reproducibility, researchers must understand the competing forces at play on the pyrrolidine ring.
The Stereochemical Switch (Walden Inversion)
The starting material, (2S, 4S)-4-bromo-proline, possesses a cis configuration. The leaving group (Br) and the carboxylic acid moiety are on the same face of the ring.
-
Mechanism:
requires a backside attack ( orbital).[1] -
Outcome: The incoming nucleophile approaches from the face opposite the bromine. Consequently, the product adopts the (2S, 4R) trans configuration.
The Elimination Trap (E2 Competition)
The pyrrolidine ring is conformationally flexible (C4-endo/C4-exo puckering). The N-Boc group adds steric bulk, which can retard the approach of the nucleophile.
-
Risk: If the nucleophile acts as a base (or if the temperature is too high), the proton at C3 is abstracted, leading to the expulsion of bromide and the formation of N-Boc-3,4-dehydroproline (the alkene side-product).
-
Mitigation: Use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the nucleophile "naked" and reactive, allowing for lower reaction temperatures.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the desired Walden inversion (
Validated Protocol: Synthesis of (2S, 4R)-4-Azidoproline
This section provides a representative protocol using Sodium Azide (
Reagents & Equipment
| Reagent | Equiv.[2][3] | Role | Critical Note |
| (2S, 4S)-N-Boc-4-bromo-proline | 1.0 | Substrate | Store at 4°C; unstable over long periods. |
| Sodium Azide ( | 2.0 - 3.0 | Nucleophile | Toxic. Avoid acidic conditions (forms |
| DMF (Anhydrous) | Solvent | Medium | Must be dry to prevent hydrolysis. |
| Ethyl Acetate | - | Extraction | - |
| 5% Citric Acid | - | Wash | Mild acid to remove unreacted azide/base. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Weigh 1.0 eq of (2S, 4S)-N-Boc-4-bromo-proline into a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (concentration ~0.2 M). Note: High concentration favors
kinetics over elimination. -
Add 2.5 eq of Sodium Azide (
) in one portion. -
Seal the flask under an inert atmosphere (
or Ar).
Step 2: Thermal Activation
-
Heat the mixture to 50°C in an oil bath.
-
Why 50°C? Room temperature is often too slow for secondary bromides on constrained rings. Temperatures >70°C drastically increase E2 elimination.
-
-
Stir for 12–16 hours . Monitor by TLC (Visualize with Ninhydrin or PMA stain; Bromide SM usually has higher
than Azide product).
Step 3: Workup (Phase Partition)
-
Cool reaction to room temperature.[4]
-
Dilute with 5 volumes of Ethyl Acetate (EtOAc) .
-
Pour mixture into a separatory funnel containing water.
-
Wash 1: Water (removes DMF and excess
). -
Wash 2: 5% Aqueous Citric Acid (removes trace basic impurities).
-
Wash 3: Brine (saturated NaCl).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is often pure enough (>90%) for subsequent steps.
-
If purification is required, use Flash Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0-5% Methanol in DCM or 20-50% EtOAc in Hexanes.
-
Analytical Checkpoints
| Metric | Expected Result | Troubleshooting |
| Appearance | Thick, colorless to pale yellow oil | Dark brown indicates decomposition/elimination. |
| C4-H signal shifts upfield (approx 4.1 ppm) and coupling constants change due to trans geometry. | Olefinic protons at 5.8-6.0 ppm indicate elimination. | |
| Yield | 75% - 90% | Low yield? Check water content in DMF. |
Workflow Visualization
Figure 2: Decision tree and operational workflow for the synthesis and isolation of the target proline derivative.
Alternative Nucleophiles
The protocol above is adaptable for other nucleophiles, provided they are sufficiently reactive and not overly basic.
| Nucleophile | Reagent | Product | Notes |
| Thioacetate | (2S, 4R)-4-Acetylthio-proline | Precursor to 4-mercaptoproline. Odorous reaction. | |
| Cyanide | (2S, 4R)-4-Cyano-proline | High Risk. Requires strict pH control to avoid HCN. | |
| Superoxide | (2S, 4R)-4-Hydroxy-proline | Inverts configuration to Natural Hyp. Difficult to control; elimination is major side reaction. |
References
-
Stereochemistry of 4-Hydroxyproline Synthesis
-
Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.[2]
- Source: Tetrahedron Letters (via ResearchG
-
URL:
-
-
General
Mechanism & Kinetics: -
Fluoroproline Synthesis (Analogous Displacement)
-
Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[7]
- Source: PMC (N
-
URL:
-
-
Azidoproline Applications
-
Title: Boc-(4R)-4-azido-D-proline - Product Applications.[8]
- Source: Chem-Impex Intern
-
URL:
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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Synthesis of (2S, 4R)-1-N-Boc-4-azido-proline from (2S, 4S)-1-N-Boc-4-bromo-proline
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of (2S, 4R)-1-N-Boc-4-azido-proline, a valuable building block in medicinal chemistry and chemical biology. Starting from the commercially available (2S, 4S)-1-N-Boc-4-bromo-proline, this protocol details a robust nucleophilic substitution reaction utilizing sodium azide. The guide emphasizes the critical aspects of reaction mechanism, stereochemical control, stringent safety protocols for handling azides, and thorough characterization of the final product. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile amino acid into their synthetic workflows for applications such as peptide modification, bioconjugation via "click chemistry", and the development of novel therapeutics.[1][2][3]
Introduction: The Significance of 4-Azido-proline
4-Azido-proline is a non-canonical amino acid that has become an indispensable tool in modern chemical biology and drug discovery. The azide functional group is a versatile chemical handle, primarily serving as a key component in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions allow for the precise and efficient covalent labeling of peptides and proteins with imaging agents, drug payloads, or other molecular probes under biologically compatible conditions.[3] The rigid pyrrolidine backbone of proline imparts unique conformational constraints on peptides, and the introduction of an azido group at the C4 position provides a strategic site for modification without disrupting the core peptide structure.
This guide focuses on the synthesis of the (2S, 4R) diastereomer, which is achieved through a stereospecific reaction that inverts the configuration at the C4 position of the starting material.
Reaction Mechanism: An S N 2 Pathway with Stereochemical Inversion
The conversion of this compound to (2S, 4R)-1-N-Boc-4-azido-proline proceeds via a classical bimolecular nucleophilic substitution (S N 2) mechanism.
Causality of Experimental Design:
-
Nucleophile: The azide ion (N₃⁻), generated from sodium azide, is an excellent nucleophile for S N 2 reactions.[7] Its linear shape and high charge density facilitate a rapid and efficient attack on the electrophilic carbon.
-
Leaving Group: The bromide ion (Br⁻) is a good leaving group, capable of stabilizing the negative charge as it departs.
-
Stereochemistry: The hallmark of the S N 2 reaction is the inversion of stereochemistry at the reaction center. The azide nucleophile attacks the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond. This "backside attack" forces the bromine to leave from the front face, resulting in a complete inversion of the stereocenter at C4 from (S) to (R).
Diagram 1: S N 2 Reaction Mechanism
Caption: S N 2 mechanism showing inversion of stereochemistry at C4.
Critical Safety Protocols: Handling Sodium Azide
Sodium azide (NaN₃) is an acutely toxic and potentially explosive compound. Strict adherence to safety protocols is mandatory.[8][9][10]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[9][11] It functions as a potent inhibitor of cytochrome c oxidase, similar to cyanide, disrupting cellular respiration.[12]
-
Explosion Hazard:
-
Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8][10][11] ALWAYS work in a certified chemical fume hood and avoid any contact with acidic materials.
-
Heavy Metals: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) and their salts to form highly shock-sensitive and explosive metal azides.[10][13] Never use metal spatulas for handling solid NaN₃. Use ceramic, Teflon, or plastic spatulas. Avoid pouring azide waste down drains, which may contain lead or copper pipes.[9]
-
Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane (DCM) or chloroform, as this can form explosive diazidomethane.[13][14]
-
Personal Protective Equipment (PPE):
-
Certified chemical fume hood is mandatory.
-
Chemical splash goggles and a face shield.
-
Lab coat.
-
Double-gloving with nitrile gloves is highly recommended.[10] Change gloves immediately if contaminated.
Waste Disposal and Quenching: All aqueous waste containing unreacted sodium azide must be quenched before disposal. Never dispose of untreated azide waste.
Quenching Protocol:
-
In a fume hood, dilute the aqueous azide-containing waste with water to ensure the NaN₃ concentration is below 5%.[13][14]
-
While stirring, slowly add a 20% aqueous solution of sodium nitrite (NaNO₂), using approximately 1.5 g of NaNO₂ for every 1 g of NaN₃ estimated to be in the waste.[14]
-
Slowly add a 20% solution of a weak acid (e.g., acetic acid) or sulfuric acid dropwise until the solution is acidic (test with pH paper).[13][14] This generates nitrous acid in situ, which decomposes the azide. Vigorous gas evolution (N₂, NO) will occur. The order of addition is critical. [14]
-
Once gas evolution ceases, test for excess nitrite using starch-iodide paper (a blue-black color indicates completion).[13][14]
-
Neutralize the solution with sodium bicarbonate or sodium hydroxide before disposing of it as regular aqueous waste, according to institutional guidelines.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale. Adjust quantities accordingly for different scales.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| This compound | 308.16 | 308 mg | 1.0 | Starting Material |
| Sodium Azide (NaN₃) | 65.01 | 98 mg | 1.5 | 1.5 equivalents |
| Dimethylformamide (DMF) | 73.09 | 5 mL | - | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - | For extraction |
| Deionized Water | 18.02 | ~100 mL | - | For work-up |
| Saturated NaCl solution (Brine) | - | ~20 mL | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
| Silica Gel | - | As needed | - | For chromatography |
Reaction Setup and Execution
-
Preparation: Add a magnetic stir bar to a 25 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Dry the glassware in an oven and allow it to cool under a stream of nitrogen.
-
Reagent Addition: In the fume hood, add this compound (308 mg, 1.0 mmol) to the flask.
-
Solvent and Nucleophile: Add anhydrous DMF (5 mL). Stir the solution until the starting material is fully dissolved. Carefully add sodium azide (98 mg, 1.5 mmol) using a plastic or ceramic spatula.
-
Causality: DMF is a polar aprotic solvent, which is ideal for S N 2 reactions. It solvates the sodium cation, leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction.
-
-
Heating: Immerse the flask in a preheated oil bath at 65 °C.
-
Causality: Moderate heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate without causing significant decomposition of the product or solvent.
-
-
Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 DCM:Methanol. The product will have a higher Rf value than the starting material.
Work-up and Extraction
-
Cooling and Dilution: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching (in reaction flask): Cautiously add 20 mL of deionized water to the reaction mixture to dissolve the remaining sodium azide and DMF.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Causality: The desired organic product is soluble in ethyl acetate, while the inorganic salts (NaBr, excess NaN₃) and DMF are soluble in the aqueous phase. This step separates the product from water-soluble impurities.[15]
-
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) to remove residual DMF, followed by a wash with saturated brine (1 x 20 mL) to facilitate phase separation and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis and purification of 4-azido-proline.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (2S, 4R)-1-N-Boc-4-azido-proline as a white solid or colorless oil.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Table 2: Expected Analytical Data for (2S, 4R)-1-N-Boc-4-azido-proline
| Analysis Type | Expected Result |
|---|---|
| Appearance | White to off-white solid or colorless oil. |
| Molecular Formula | C₁₀H₁₆N₄O₄ |
| Molecular Weight | 256.26 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.3-4.5 (m, 1H, H-2), ~4.1-4.2 (m, 1H, H-4), ~3.6-3.8 (m, 2H, H-5), ~2.2-2.4 (m, 2H, H-3), 1.45 (s, 9H, Boc -C(CH₃)₃). Note: Due to cis/trans rotamers of the Boc group, peaks may be broadened or duplicated.[16] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~174 (C=O, acid), ~154 (C=O, Boc), ~80.5 (Boc -C(CH₃)₃), ~59 (C-2), ~58 (C-4), ~52 (C-5), ~35 (C-3), ~28.5 (Boc -C(CH₃)₃). |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₀H₁₅N₄O₄⁻: 255.11. Expected m/z: 255.1. |
| FT-IR (neat) | ν (cm⁻¹): ~2980 (C-H), ~2100 (strong, sharp, -N₃ stretch), ~1700 (C=O, acid), ~1680 (C=O, carbamate). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive sodium azide. 2. Insufficient temperature. 3. "Wet" solvent or reagents. | 1. Use fresh, dry sodium azide. 2. Ensure oil bath temperature is stable at 65-70 °C. 3. Use anhydrous DMF and ensure glassware is thoroughly dried. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Product degradation. 3. Presence of rotamers. | 1. Increase reaction time and monitor. 2. Avoid excessive heating (>75 °C). 3. This is expected for Boc-proline derivatives; proceed with purification. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient may improve separation. |
| Low Yield after Work-up | Product loss during aqueous extraction. | Ensure complete extraction from the aqueous phase by performing at least three extractions with ethyl acetate. |
References
-
Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ).[Link]
-
Division of Research Safety, University of Illinois. Sodium Azide NaN3.[Link]
-
University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.[Link]
-
Chemistry LibreTexts. Sodium Azide.[Link]
-
Reddit r/Chempros discussion. How to quench azide.[Link]
-
Chemistry Stack Exchange. How to quench unreacted sodium azide from reaction mixture?[Link]
-
ResearchGate. How to removed Sodium azide?[Link]
- Rainey, P. M., & Rainey, J. K. (2013).Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.
- Thamm, P., et al.Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
-
ACS Publications. N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline.[Link]
-
PubChem. (4S)-4-Azido-L-proline.[Link]
-
MasterOrganicChemistry.com. Reactions of Azides - Substitution, Reduction, Rearrangements, and More.[Link]
- Deiters, A. (2010).Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. AAPS J.
- Wasielewski, M. R., et al. (2022).
- Sharpless, K. B., et al. (2015).A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team.
- Aggarwal, V. K., et al. (2019).A Recent Concept of Importance: Click Chemistry. International Journal of Pharmaceutical Sciences and Research.
-
ACS Publications. ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot.[Link]
-
Elsevier. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes.[Link]
-
MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline.[Link]
-
MasterOrganicChemistry.com. The Azide Ion Is A Great Nucleophile In SN2 Reactions.[Link]
-
ACS Publications. N-Terminal Proline Editing for the Synthesis of Peptides.[Link]
-
ScienceDirect. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application.[Link]
- Google Patents.Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline.[Link]
-
PMC. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.[Link]
-
eLife. Systematic characterization of site-specific proline hydroxylation.[Link]
-
SciSpace. Purification and initial characterization of proline 4-hydroxylase.[Link]
-
PubMed. NMR investigations of proline and its derivatives.[Link]
-
ACS Publications. Clickable Polyprolines from Azido-proline N-Carboxyanhydride.[Link]
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- 16. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-Substituted Prolines via Boc-4-Bromo-Proline Intermediates
Executive Summary & Mechanistic Rationale
4-Substituted prolines are indispensable building blocks in modern drug discovery, peptide engineering, and the development of conformationally constrained peptidomimetics[1]. The substitution pattern on the pyrrolidine ring directly dictates the cis/trans isomerization rate of the prolyl amide bond and governs the overall ring pucker (Cγ-endo vs. Cγ-exo) via stereoelectronic effects[2].
To precisely engineer these conformational traits, Boc-4-bromo-proline—specifically the (2S, 4S) diastereomer—serves as a highly versatile, electrophilic intermediate[3]. It enables the stereospecific introduction of diverse functional groups at the C4 position through S_N2 displacement[2].
Causality of the Double-Inversion Strategy
The synthesis of 4R-substituted prolines from naturally abundant trans-4-hydroxy-L-proline (4R-Hyp) relies on a deliberate double-inversion sequence to maintain strict stereochemical control:
-
First Inversion (Activation & Halogenation): The 4R-hydroxyl group is activated and displaced by a bromide ion via a Mitsunobu-like reaction. This S_N2 process inverts the C4 stereocenter, yielding the 4S-bromo intermediate[2]. Bromide is strategically selected over sulfonates (e.g., mesylate) because it is a superior leaving group for sterically hindered secondary carbons, minimizing unwanted elimination (E2) byproducts.
-
Second Inversion (Nucleophilic Substitution): The 4S-bromo intermediate undergoes a second S_N2 displacement with a target nucleophile (e.g., thiolate, azide). This backside attack restores the 4R stereochemistry[2].
Conformational Impact: Installing electron-withdrawing groups in the 4R configuration strongly favors the Cγ-exo ring pucker due to the gauche effect between the electronegative C4 substituent and the ring nitrogen. This pucker stabilizes the trans amide bond, a critical requirement for the structural integrity of collagen-like triple helices and bioactive macrocycles[2].
Reaction Pathway Visualization
Workflow for synthesizing 4-substituted prolines via a Boc-4-bromo-proline intermediate.
Quantitative Data: Nucleophilic Substitution Scope
The S_N2 displacement of Boc-(2S,4S)-4-bromoproline esters accommodates a wide range of nucleophiles. The table below summarizes the quantitative outcomes of these transformations, demonstrating the efficiency of the bromide leaving group[2].
| Nucleophile | Reagents & Solvent | Product Stereochemistry | Application / Utility | Typical Yield |
| Thiophenolate | NaSPh, DMF, 0 °C to RT | 4R (Inversion) | Conformational NMR probes | 80–88% |
| Azide | NaN₃, DMF, 60 °C | 4R (Inversion) | Click chemistry precursor | 85–92% |
| Thioacetate | KSAc, DMF, RT | 4R (Inversion) | Native Chemical Ligation (NCL) | 75–80% |
| Primary Amine | R-NH₂, K₂CO₃, MeCN | 4R (Inversion) | Peptide branching / crosslinking | 70–85% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure reaction fidelity, preventing the carryover of unreacted starting materials or side products into subsequent peptide synthesis workflows.
Protocol A: Synthesis of Boc-(2S,4R)-4-azidoproline methyl ester
Causality: Azide is a powerful, linear nucleophile that undergoes clean S_N2 inversion at the sterically hindered C4 position. The resulting azide is a highly stable, bioorthogonal handle for downstream click chemistry or reduction to an amine[2].
Materials:
-
Boc-(2S,4S)-4-bromoproline methyl ester (1.0 eq)[3]
-
Sodium azide (NaN₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve Boc-(2S,4S)-4-bromoproline methyl ester (10.0 mmol) in 20 mL of anhydrous DMF under an inert argon atmosphere.
-
Nucleophile Addition: Add sodium azide (30.0 mmol) in one portion. (Safety Note: NaN₃ is highly toxic and potentially explosive; handle in a fume hood and strictly avoid acidic conditions to prevent hydrazoic acid formation).
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12–16 hours. The elevated temperature is required to overcome the steric hindrance of the pyrrolidine ring during the S_N2 trajectory.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The starting bromide (R_f ~ 0.5) must completely disappear, replaced by a slightly more polar azide spot. Stain the TLC plate with Phosphomolybdic Acid (PMA) and heat.
-
Workup: Cool the mixture to room temperature. Quench by adding 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (5 x 20 mL). Causality: Extensive brine washing is critical to partition and remove residual DMF from the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint 2 (Spectroscopy): Verify the product via IR spectroscopy (look for the strong, sharp azide stretch at ~2100 cm⁻¹). Confirm the 4R configuration via ¹H NMR: the C4 proton will shift from ~4.3 ppm (in the bromide) to ~4.1 ppm (in the azide), with characteristic coupling constants confirming the inversion[2].
Protocol B: Synthesis of Boc-(2S,4R)-4-thiophenylproline methyl ester
Causality: Thiolates are highly polarizable (soft) nucleophiles, making them exceptionally reactive in S_N2 pathways. This protocol provides a direct route to 4R-thiophenyl prolines, which are valuable for inducing specific stereoelectronic effects and serving as NMR conformational probes[2].
Step-by-Step Methodology:
-
Preparation: Dissolve Boc-(2S,4S)-4-bromoproline methyl ester (10.0 mmol) in 20 mL of anhydrous DMF.
-
Nucleophile Generation: In a separate, flame-dried flask, dissolve thiophenol (12.0 mmol) in DMF (10 mL). Slowly add sodium hydride (60% dispersion in mineral oil, 12.0 mmol) at 0 °C. Stir for 15 minutes until H₂ gas evolution completely ceases, indicating quantitative generation of sodium thiophenolate.
-
Reaction Execution: Transfer the thiophenolate solution dropwise to the bromide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 1 (LC-MS): Analyze a 10 µL aliquot via LC-MS. Confirm the presence of the thiophenyl adduct mass [M+Na]⁺ and the complete absence of the starting bromide's distinct isotopic pattern (M, M+2).
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) to neutralize any unreacted thiophenolate. Extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the organic layer with 1M NaOH (2 x 20 mL). Causality: The basic wash deprotonates and removes any unreacted, foul-smelling thiophenol into the aqueous layer. Follow with a brine wash, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
Pandey, A. K., Naduthambi, D., Thomas, K. M., & Zondlo, N. J. (2013). "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides." Journal of the American Chemical Society, 135(11), 4333–4363. 2
-
Koskinen, A. M. P., & Rapoport, H. (1989). "Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs." The Journal of Organic Chemistry, 54(8), 1859-1866. 1
-
Sigma-Aldrich Product Catalog. "(2S, 4S)-1-N-Boc-4-bromo-proline benzyl ester; CAS Number: 874162-95-5." 3
Sources
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- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound benzyl ester | 874162-95-5 [sigmaaldrich.com]
Application Notes and Protocols: Stereoselective Synthesis of 4-Fluoro-L-proline via a 4-Bromo-L-proline Intermediate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the stereoselective synthesis of 4-fluoro-L-proline, a valuable non-natural amino acid in chemical biology and drug discovery. The protocols herein detail a robust and reproducible pathway that proceeds through a key 4-bromo-L-proline intermediate, starting from the readily available (2S,4R)-4-hydroxy-L-proline. This method offers excellent stereochemical control and is amenable to scale-up. We will delve into the critical aspects of protecting group strategy, the rationale behind the choice of brominating and fluorinating agents, and provide detailed, step-by-step experimental procedures with accompanying characterization data.
Introduction: The Significance of 4-Fluoro-L-proline
The incorporation of fluorinated amino acids into peptides and proteins has become a powerful tool for modulating their structure, stability, and biological activity.[1] 4-Fluoro-L-proline, in its various diastereomeric forms, is particularly noteworthy. The high electronegativity of the fluorine atom introduces significant inductive effects that can influence the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[2][3] These conformational constraints can lead to enhanced protein stability and can be exploited to fine-tune the binding affinity of peptide-based therapeutics.[4][5]
The synthesis of 4-fluoro-L-proline often commences with 4-hydroxy-L-proline, a naturally abundant and inexpensive starting material.[4][6] The general strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with a fluoride source. While direct deoxyfluorination is possible, a two-step approach via a bromo-proline intermediate can offer advantages in terms of reaction control and scalability. This application note will focus on this latter, robust methodology.
Synthetic Strategy: The Bromo-Proline Intermediate Approach
The overall synthetic pathway is outlined below. The key transformations involve the protection of the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline, conversion of the hydroxyl group to a bromide with inversion of stereochemistry, and subsequent nucleophilic fluorination, also with inversion, to yield the desired (2S,4R)-4-fluoro-L-proline derivative.
Caption: Synthetic workflow for 4-fluoro-L-proline.
The Critical Role of Protecting Groups
To prevent unwanted side reactions during the bromination and fluorination steps, the amine and carboxylic acid groups of the starting hydroxyproline must be protected. The choice of protecting groups is dictated by the reaction conditions of the subsequent steps and the desired deprotection strategy.[7]
-
N-Protection: The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the proline nitrogen. It is stable to the conditions of bromination and nucleophilic fluorination and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]
-
O-Protection: The carboxylic acid is often protected as a methyl or ethyl ester. This is typically achieved through Fischer esterification under acidic conditions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preparation of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
This initial step protects the amine and carboxylic acid functionalities of the starting material.
Materials:
-
(2S,4R)-4-Hydroxy-L-proline
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: To a cooled (0 °C) and stirred suspension of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
-
N-Protection: Dissolve the crude ester in a 1:1 mixture of dichloromethane and water (20 mL/g of starting proline). Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL/g). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound as a white solid.
| Reagent | Molar Eq. | Purpose |
| (2S,4R)-4-Hydroxy-L-proline | 1.0 | Starting Material |
| Thionyl chloride | 1.2 | Esterification catalyst |
| Methanol | Solvent | Reagent for esterification |
| Di-tert-butyl dicarbonate | 1.1 | N-protection |
| Sodium bicarbonate | 3.0 | Base |
Protocol 2: Synthesis of N-Boc-(2S,4S)-4-bromo-L-proline methyl ester
This step involves the stereospecific bromination of the protected hydroxyproline with inversion of configuration at the C4 position.
Materials:
-
N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (15 mL/g) at 0 °C, add carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL/g).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the bromo-proline intermediate.
| Reagent | Molar Eq. | Purpose |
| N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | 1.0 | Substrate |
| Carbon tetrabromide | 1.5 | Bromine source |
| Triphenylphosphine | 1.5 | Activates CBr₄ |
Protocol 3: Synthesis of N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester
The final key transformation is the nucleophilic substitution of the bromide with fluoride, again proceeding with inversion of stereochemistry.
Materials:
-
N-Boc-(2S,4S)-4-bromo-L-proline methyl ester
-
Silver(I) fluoride (AgF) or Tetrabutylammonium fluoride (TBAF)
-
Acetonitrile (MeCN), anhydrous
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of N-Boc-(2S,4S)-4-bromo-L-proline methyl ester (1.0 eq) in anhydrous acetonitrile (20 mL/g), add silver(I) fluoride (3.0 eq). Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the protected 4-fluoro-L-proline derivative.
| Reagent | Molar Eq. | Purpose |
| N-Boc-(2S,4S)-4-bromo-L-proline methyl ester | 1.0 | Substrate |
| Silver(I) fluoride | 3.0 | Fluoride source |
Note on Fluorinating Agents: While AgF is effective, other fluoride sources such as tetrabutylammonium fluoride (TBAF) can also be employed.[9] The choice of reagent may depend on solubility, reactivity, and cost considerations.
Protocol 4: Deprotection to yield (2S,4R)-4-fluoro-L-proline
The final step is the removal of the protecting groups to afford the target amino acid.
Materials:
-
N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester
-
6 M Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Hydrolysis: Dissolve the N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester (1.0 eq) in 6 M HCl (10 mL/g) and heat to reflux for 4-6 hours.
-
Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield (2S,4R)-4-fluoro-L-proline hydrochloride as a white solid.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of stereochemistry. The large C-F and H-F coupling constants are characteristic.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Optical Rotation: To verify the enantiomeric purity of the final product.
Conclusion
The synthesis of 4-fluoro-L-proline via a bromo-proline intermediate is a reliable and stereocontrolled method for accessing this important non-natural amino acid. The protocols provided herein offer a detailed guide for researchers in the field of peptide chemistry and drug discovery. The careful selection of protecting groups and reagents is paramount to the success of this synthetic route.
References
- BenchChem. (2025). A comparative study of different protecting groups for proline. BenchChem Technical Support.
- Ryan, P., Bhattacherjee, D., Wirth, T., Hunter, L., & Pascali, G. (2025, June 19).
- Mykhailiuk, P. K. (2019). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC - NIH.
- Balaram, P. (2008). Practical syntheses of 4-fluoroprolines. PMC - NIH.
- Organic Chemistry Portal. (2007, March 25).
- ePrints Soton. (2024, April 8).
- MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Organic Chemistry Portal. (n.d.).
- Raines Lab. (2016, January 12). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
- PubMed. (2008, September 15). Practical syntheses of 4-fluoroprolines.
- ResearchGate. (n.d.). ChemInform Abstract: Practical Synthesis of 4-Fluoroprolines.
- AAPPTec. (n.d.).
- RSC Publishing. (2012, June 13).
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Reaction Conditions for Nucleophilic Substitution on 4-Bromo-Proline
Executive Summary
The functionalization of the pyrrolidine ring is a cornerstone of modern peptide engineering and drug discovery. 4-Substituted prolines are heavily utilized to exert stereoelectronic effects that dictate peptide conformation (e.g., cis/trans prolyl amide bond isomerization) and to introduce bioorthogonal reactive handles[1].
Among the most versatile intermediates for these modifications is 4-bromo-proline . Through precisely controlled bimolecular nucleophilic substitution (SN2), researchers can stereospecifically introduce azides, thiols, amines, and other functional groups. As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, stereocontrol, and self-validating workflows required to suppress competing side reactions and maximize diastereomeric purity.
Mechanistic Principles & Stereocontrol
The displacement of the bromide leaving group at the C4 position of the proline ring is governed by a delicate balance between nucleophilicity and basicity.
Stereochemical Inversion (Walden Inversion)
The SN2 reaction on the pyrrolidine ring is highly stereospecific. The nucleophile attacks the C4 carbon from the face opposite to the carbon-bromine bond, resulting in a complete inversion of stereochemistry. Therefore, a cis-4-bromo-proline derivative will exclusively yield a trans-4-substituted proline, and vice versa[2]. This predictability is essential for synthesizing specific diastereomers required for structural biology.
Competing Pathways: SN2 vs. E2 Elimination
The most common mode of failure in this synthesis is the competing E2 elimination pathway. The protons at the C3 and C5 positions are relatively acidic. If the incoming nucleophile acts as a base, or if the reaction temperature is too high, elimination occurs to form 3,4-dehydroproline , an undesired and often difficult-to-separate byproduct.
Protecting Group Strategy
To prevent intramolecular side reactions (such as lactonization or polymerization), the proline nitrogen and carboxylic acid must be orthogonally protected. Standard configurations utilize N-Boc, N-Cbz, or N-Fmoc protection, coupled with a methyl or benzyl ester at the C-terminus[2].
Figure 1: Mechanistic divergence between SN2 substitution and E2 elimination on 4-bromo-proline.
Optimization of Reaction Conditions
The choice of solvent, temperature, and nucleophile directly dictates the SN2/E2 ratio. Polar aprotic solvents (DMF, DMSO) are mandatory as they solvate cations effectively while leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN2 rate at lower temperatures.
Table 1: Empirical Optimization for Nucleophilic Substitution on N-Boc-4-bromo-L-proline methyl ester
| Nucleophile | Reagent (Eq) | Solvent | Temp (°C) | Time (h) | Major Product (Yield) | Byproduct (E2) |
| Azide | NaN3 (2.0) | DMF | 25 - 45 | 16 | 4-Azidoproline (88-95%) | < 5% |
| Thiolate | PhSNa (1.5) | DMF | 25 | 6 | 4-Thiophenylproline (85%) | ~ 5% |
| Thioacetate | KSAc (2.0) | DMSO | 25 - 50 | 12 | 4-Thioacetylproline (80%) | ~ 10% |
| Amine (Sec) | Piperidine (3.0) | CH3CN | 60 | 24 | 4-Piperidinylproline (65%) | 20 - 30% |
Note: Amines generally require higher temperatures due to lower nucleophilicity, which inherently increases the rate of the E2 elimination pathway.
Experimental Protocols
Protocol A: Stereospecific Synthesis of N-Boc-trans-4-Azido-L-proline methyl ester
Objective: Convert N-Boc-cis-4-bromo-L-proline methyl ester to the trans-azido derivative. This product is a critical building block for "click" chemistry (CuAAC) and proline editing methodologies[1].
Figure 2: Step-by-step experimental workflow for the azide substitution of 4-bromo-proline.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 mmol of N-Boc-cis-4-bromo-L-proline methyl ester in 25 mL of anhydrous DMF under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. Trace water can act as a competing nucleophile, leading to the formation of 4-hydroxyproline, or it can heavily solvate the azide ion, drastically reducing its nucleophilicity.
-
-
Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add sodium azide (NaN3, 20.0 mmol, 2.0 eq) portion-wise over 10 minutes.
-
Causality: The dissolution of NaN3 and the initial reaction can be mildly exothermic. Localized heating provides the activation energy necessary for the competing E2 elimination. Strict temperature control at this stage suppresses 3,4-dehydroproline formation.
-
-
Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LCMS.
-
Self-Validating Step: The reaction is complete when the starting material spot is entirely consumed. If the reaction stalls, gentle heating to 45 °C is permissible, but exceeding 50 °C will exponentially increase elimination byproducts.
-
-
Quench and Extraction: Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer with distilled water (3 × 50 mL) followed by saturated aqueous NaCl (brine, 50 mL).
-
Causality: DMF is highly miscible with both water and organic solvents. Multiple aqueous washes (or alternatively, a 5% aqueous LiCl wash) are mandatory to quantitatively partition DMF into the aqueous phase and prevent it from co-eluting during chromatography.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient of 10% to 30% EtOAc in Hexanes) to afford the pure trans-4-azidoproline derivative.
Protocol B: Synthesis of N-Boc-trans-4-Thiophenyl-L-proline methyl ester
Objective: Introduce a bulky, highly nucleophilic thiolate to generate a thioether linkage, useful for native chemical ligation (NCL) precursor synthesis[1].
Step-by-Step Methodology:
-
Dissolve the N-Boc-cis-4-bromo-L-proline methyl ester (10.0 mmol) in 25 mL anhydrous DMF.
-
Cool to 0 °C and add sodium thiophenolate (PhSNa, 15.0 mmol, 1.5 eq) dropwise as a solution in DMF.
-
Stir strictly at room temperature (25 °C) for 4–8 hours.
-
Causality: Thiolates are excellent nucleophiles but also moderately strong bases. Keeping the temperature strictly at or below 25 °C is the primary mechanism for preventing the E2 elimination pathway. Heating this reaction will almost exclusively yield the dehydroproline byproduct.
-
-
Quench by adding 50 mL of saturated aqueous NH4Cl to neutralize any remaining basic thiolate. Extract with EtOAc (3 × 50 mL), wash with brine, dry, and purify via chromatography.
Troubleshooting & Field Insights
-
Issue: High levels of 3,4-dehydroproline byproduct.
-
Root Cause: The nucleophile is acting as a base, or the thermal energy of the system is too high.
-
Solution: Lower the reaction temperature. If using an amine nucleophile, consider using a less sterically hindered amine, or switch the solvent to one that stabilizes the transition state of the SN2 pathway better (e.g., transitioning from CH3CN to DMSO).
-
-
Issue: Epimerization at the alpha-carbon (C2).
-
Root Cause: Extended exposure to strong bases can lead to the deprotonation of the alpha-carbon, destroying the enantiomeric purity of the L-proline derivative.
-
Solution: Avoid strong alkoxide bases. If a base must be used to generate a nucleophile in situ (e.g., generating a thiolate from a thiol), use a mild, non-nucleophilic base like DIPEA or Cs2CO3, and strictly limit reaction times.
-
-
Issue: Incomplete conversion of 4-bromoproline.
-
Root Cause: Poor solubility of the nucleophilic salt (e.g., NaN3) in the chosen solvent.
-
Solution: Ensure the use of high-quality, dry polar aprotic solvents. The addition of a catalytic amount of crown ether (e.g., 15-crown-5 for sodium salts) can dramatically increase the solubility and reactivity of the nucleophile by chelating the counter-cation.
-
References
-
Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Synthesis of the cis and trans isomers of 4-Chloro-L-proline, 4-Bromo-L-proline, and 4-Amino-L-proline Source: Australian Journal of Chemistry URL: [Link]
Sources
Synthesis of collagen mimetics using brominated proline scaffolds
Application Note: High-Fidelity Synthesis & Functionalization of Collagen Mimetics Using Brominated Proline Scaffolds
Executive Summary
This guide details the synthesis of collagen mimetic peptides (CMPs) incorporating 4-bromoproline (Br-Pro). While traditional collagen synthesis relies on 4-hydroxyproline (Hyp) for thermal stability, Br-Pro offers two distinct advantages:
-
Stereoelectronic Control: The electronegative bromine atom enforces ring puckering via the gauche effect, stabilizing the polyproline II (PPII) helix essential for triple helix formation.
-
Late-Stage Functionalization: The carbon-bromine bond serves as a reactive handle for nucleophilic substitution (
), enabling the "clicking" of bio-active ligands, fluorophores, or drugs onto the collagen backbone without disrupting the triple helix.
Scientific Foundation: The Stereoelectronic Logic
The stability of the collagen triple helix—composed of (Gly-X-Y)
Electronegative substituents (OH, F, Br) at C4 induce specific puckers due to the gauche effect (preference of the C-Br bond to be gauche to the ring nitrogen).[3]
Critical Design Rule:
-
To stabilize the helix directly with Br: Use (2S, 4R)-Br-Pro at the Y-position .
-
To functionalize the helix (e.g., via Azide): Use (2S, 4S)-Br-Pro at the Y-position . The subsequent
reaction with sodium azide causes inversion of configuration, yielding the stabilizing (2S, 4R)-Azido-Pro .
Caption: Stereochemical logic dictating the choice of Br-Pro isomer based on intended application (Direct Stability vs. Functionalization).
Protocol 1: Automated SPPS of Br-Pro Peptides
Objective: Synthesize a collagen mimetic sequence, e.g., Ac-(Pro-Hyp-Gly)
Materials:
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g to prevent aggregation).
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-(2S,4R)-4-bromo-Pro-OH .
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Avoid HBTU/HATU if possible to reduce epimerization risk, though HATU is acceptable for difficult couplings.
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DCM (30 min) followed by DMF (30 min).
-
-
Fmoc Deprotection:
-
20% Piperidine in DMF (2 x 5 min).
-
Note: Monitor UV absorbance. Br-Pro is stable to piperidine, but prolonged exposure should be minimized to avoid potential elimination of HBr.
-
-
Coupling (Standard AA):
-
Coupling (Br-Pro):
-
Critical: Use only 2.5 equiv. of Fmoc-Br-Pro to conserve material.
-
Activate with DIC/Oxyma.
-
Double Coupling: Perform two coupling cycles (2 x 45 min) to ensure completion, as the bromine atom adds steric bulk.
-
-
Capping:
-
Acetic anhydride/Pyridine/DMF after every step to terminate unreacted chains.
-
-
Cleavage (The Critical Step):
-
Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% H
O. -
WARNING: Do NOT use EDT (Ethanedithiol) or Thioanisole. Thiols can displace the bromine or cause radical reduction of the C-Br bond.
-
Time: 2 hours at Room Temperature.
-
-
Precipitation:
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Post-Synthetic Functionalization (The "Click" Approach)
Objective: Convert the Br-Pro residue into an Azido-Pro residue for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Pre-requisite: The peptide must contain (2S, 4S)-4-bromo-proline at the Y-position.
Method:
-
Dissolution: Dissolve the purified, lyophilized Br-Pro peptide in DMSO (concentration ~ 5 mM).
-
Nucleophilic Substitution:
-
Add 50 equivalents of Sodium Azide (NaN
). -
Safety: NaN
is toxic. Work in a fume hood.
-
-
Reaction:
-
Purification:
-
Dilute with water and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).
-
Verification: Mass spectrometry will show a mass shift:
(Br) (N ) = Net change Da.
-
Data Analysis & Validation
Table 1: Comparative Stability of Proline Analogues at Y-Position
| Residue at Y-Position | Stereochemistry | Ring Pucker Pref.[2] | Helix Stability ( | Note |
| Proline (Pro) | (2S) | Mix | Baseline (~30°C) | Reference standard |
| Hydroxyproline (Hyp) | (2S, 4R) | Exo | High (~60°C) | Natural stabilizer |
| Fluoroproline (Flp) | (2S, 4R) | Exo | Hyperstable (>60°C) | Strongest gauche effect |
| Bromoproline (Br-Pro) | (2S, 4R) | Exo | High | Steric bulk may limit |
| Bromoproline (Br-Pro) | (2S, 4S) | Endo | Destabilizing | Use only as precursor for inversion |
*Values are approximate for (Pro-Y-Gly)
Self-Validating Checks:
-
The "Yellow" Test: During cleavage, if the TFA cocktail turns bright yellow/orange, it may indicate bromine radical formation or elimination. The solution should remain relatively colorless.
-
CD Signature: A successfully folded triple helix must show a positive maximum at 225 nm and a negative minimum at 200 nm in Circular Dichroism (CD) spectroscopy.
-
Hysteresis: During thermal denaturation (heating) and renaturation (cooling), a gap between the curves indicates slow folding kinetics typical of stable collagen triple helices.
Experimental Workflow Diagram
Caption: End-to-end workflow for synthesis and optional functionalization of Br-Pro collagen mimetics.
References
-
Raines, R. T. (2005).[3] Stereoelectronic Effects on the Structure and Stability of Collagen. Annual Review of Biochemistry . Link
-
Hodges, J. A., & Raines, R. T. (2003).[4] Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society .[4] Link
-
Babu, I. R., & Ganesh, K. N. (2001). Collagen model peptides containing 4-fluoroproline: (4S)-fluoroproline-Pro-Gly forms a triple helix, but (4R)-fluoroproline-Pro-Gly does not.[3][7] Journal of the American Chemical Society .[4] Link(Note: This paper establishes the stereochemical rules for halo-prolines).
-
Wennemers, H. (2011). Functionalizable Collagen Model Peptides. Chemical Science . Link
-
Fields, G. B. (2019). Introduction to Peptide Synthesis. Methods in Enzymology . Link
Sources
- 1. raineslab.com [raineslab.com]
- 2. scispace.com [scispace.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Controlled Esterification of (2S, 4S)-1-N-Boc-4-bromo-proline
Topic: Procedure for esterification of (2S, 4S)-1-N-Boc-4-bromo-proline Content Type: Detailed Application Notes and Protocols
Introduction & Strategic Analysis
The esterification of This compound presents a unique chemoselective challenge in peptide mimetic synthesis. This substrate contains three reactive functionalities that dictate the choice of methodology:
-
Carboxylic Acid (C1): The target for esterification.
-
Tert-butoxycarbonyl (Boc) Carbamate: Acid-labile protecting group.
-
Secondary Alkyl Bromide (C4): A good leaving group susceptible to nucleophilic substitution (
) or base-promoted elimination (E2).
The Chemoselectivity Paradox
Standard Fischer esterification (Alcohol/Acid) is contraindicated due to the rapid cleavage of the Boc group. Conversely, strong basic conditions (e.g., NaH) or high temperatures promote the elimination of HBr to form 3,4-dehydroproline , destroying the stereocenter at C4.
Selected Methodology:
To navigate these constraints, this protocol utilizes nucleophilic alkylation of the carboxylate using Iodomethane (MeI) and Potassium Carbonate (
Experimental Workflow Diagram
The following directed graph illustrates the critical path for the synthesis, highlighting decision points for temperature control to prevent side reactions.
Figure 1: Step-wise workflow for the alkylative esterification of Boc-4-bromo-proline.
Detailed Experimental Protocol
Reagents and Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equivalents | Role |
| This compound | 294.14 | 1.0 | Substrate |
| Iodomethane (MeI) | 141.94 | 1.5 - 2.0 | Alkylating Agent |
| Potassium Carbonate ( | 138.20 | 1.5 | Mild Base |
| DMF (Anhydrous) | - | 5 mL / mmol | Solvent |
Step-by-Step Procedure
Step 1: Solvation and Activation
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with This compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Note: DMF promotes the
reaction by solvating the cation ( ), leaving the carboxylate anion "naked" and more nucleophilic.
-
-
Cool the solution to 0°C using an ice-water bath.
-
Add finely powdered
(1.5 eq) in a single portion. Stir for 15 minutes to allow deprotonation. The mixture will appear as a white suspension.
Step 2: Alkylation 6. Add Iodomethane (MeI) (1.5 eq) dropwise via syringe.
- Safety: MeI is a volatile carcinogen. Handle strictly in a fume hood.
- Allow the reaction to stir at 0°C for 30 minutes , then remove the ice bath and allow it to warm to Room Temperature (20-25°C) .
- Stir for 4–6 hours.
- Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The product will have a higher
than the starting acid. Stain with KMnO4 or Iodine (UV active if Boc is present, but weak).
Step 3: Workup 9. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume). 10. Pour the mixture into a separatory funnel containing Water . 11. Wash sequence:
- 2 x Water (to remove DMF).
- 1 x Saturated
(to remove trace unreacted acid). - 1 x Saturated Brine (to dry the organic layer).
- Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at <40°C.
Step 4: Purification 13. The crude oil is typically pure enough for subsequent steps. If purification is required, perform Flash Column Chromatography using a gradient of Hexanes:EtOAc (9:1 to 7:3) .
Analytical Validation (Self-Validating System)
To ensure the protocol was successful and the core requirements (Boc retention, Bromide retention) were met, compare the product data against these diagnostic markers.
NMR Diagnostics ( NMR, 400 MHz, )
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Boc-Group | ~1.40 - 1.45 | Singlet (9H) | Pass: Strong singlet indicates Boc is intact.Fail: Absence implies acid cleavage. |
| Methyl Ester | ~3.70 - 3.75 | Singlet (3H) | Pass: New singlet confirms esterification.Fail: Absence implies incomplete reaction. |
| H-4 (CH-Br) | ~4.30 - 4.60 | Multiplet (1H) | Pass: Signal present in expected region.Fail: Disappearance or shift to alkene region (~5.5-6.0 ppm) indicates elimination. |
Troubleshooting Guide
-
Issue: Presence of Olefinic Protons (5.5 - 6.0 ppm).
-
Cause: Elimination of HBr to form dehydroproline.
-
Solution: The reaction temperature was likely too high or the base too strong. Repeat ensuring 0°C start and strictly ambient finish. Do not heat the workup.
-
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Old/Wet MeI or wet DMF.
-
Solution: Use fresh MeI and anhydrous DMF. MeI is volatile; ensure the bottle is not empty or degraded.
-
Alternative Protocol: Steglich Esterification[2]
If Iodomethane is unavailable or contraindicated due to safety regulations, the Steglich Esterification is a viable alternative that avoids acidic conditions.
-
Reagents: EDC.HCl (1.2 eq), DMAP (0.1 eq), Methanol (3.0 eq), DCM (Solvent).
-
Procedure: Dissolve substrate in DCM. Add Methanol and DMAP. Cool to 0°C. Add EDC.HCl. Stir overnight.
-
Pros: Avoids alkyl halides.
-
Cons: Urea byproduct removal can be tedious; slightly higher risk of racemization compared to alkylation if left too long.
References
-
Han, G., & Tam, J. P. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. ACS Publications. (Demonstrates reactivity of 4-bromo prolines and Boc stability).
-
Common Organic Chemistry. (2023). Esterification: Alkylation with Methyl Iodide. (Standard operating procedure for base-mediated esterification of sensitive acids).
-
BenchChem. (2025).[1] Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol.[1] (Provides analogous protocols for N-methylation and handling of Boc-amino intermediates).
-
Organic Chemistry Portal. (2023). Ester Synthesis by Esterification.[2] (Reviews mild esterification catalysts including DMAP/EDC variants).
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization in Boc-4-Bromo-Proline Coupling
Executive Summary: The "Inductive Risk" Factor
Coupling Boc-4-bromo-proline presents a unique stereochemical challenge distinct from native proline. While standard proline is relatively resistant to racemization, the introduction of a bromine atom at the C4 position fundamentally alters the electronic landscape of the pyrrolidine ring.
The Core Problem: The bromine atom exerts a strong electron-withdrawing inductive effect (
The Solution: Success requires a shift from "powerful" coupling reagents (like HATU) to "neutral" or "acidic" activation environments. This guide prioritizes base-free carbodiimide chemistry and non-nucleophilic buffering to preserve chiral integrity.
Module 1: Mechanistic Troubleshooting (The "Why")
Understanding the mechanism is the first step to prevention. Unlike standard amino acids where oxazolone formation is the primary racemization driver, 4-bromo-proline suffers primarily from Base-Catalyzed Direct Enolization .
Diagram 1: The Inductive Racemization Pathway
The following diagram illustrates how the 4-bromo substituent accelerates proton loss.
Caption: The 4-Br substituent (red path) lowers the energy barrier for
Module 2: Reagent Selection & Optimization
The choice of coupling cocktail is the single most critical variable. Avoid standard "high-efficiency" protocols used for simple aliphatic amino acids.
Comparative Reagent Risk Profile
| Coupling System | Base Required? | Racemization Risk | Recommendation | Mechanism of Failure/Success |
| DIC / Oxyma Pure | NO | Lowest | Preferred | Neutral pH activation; Oxyma suppresses oxazolone; no base to abstract |
| EDC / HOAt | No (or Collidine) | Low | Alternative | Excellent activation; HOAt is a superior racemization suppressor to HOBt. |
| HATU / DIPEA | YES | Critical | AVOID | Requires basic pH for activity; DIPEA will rapidly racemize the activated 4-Br-Pro ester. |
| HBTU / DIPEA | YES | High | AVOID | Slower coupling than HATU allows more time for base-mediated racemization. |
The "Golden Rule" of Bases
If you must use a base (e.g., to neutralize a salt form of the amine component):
-
Never use TEA or DIPEA with 4-bromo-proline.
-
Use sym-Collidine (2,4,6-trimethylpyridine). It is a weaker base and sterically hindered, making it poor at abstracting the acidic
-proton but sufficient to neutralize amine salts [1].
Module 3: Low-Racemization Protocol (Step-by-Step)
This protocol utilizes DIC (Diisopropylcarbodiimide) and Oxyma Pure , a non-explosive alternative to HOBt that shows superior retention of chirality [2].
Materials
-
Carboxylic Acid: Boc-4-bromo-Pro-OH (1.0 equiv)
-
Amine Component: H-AA-OR (1.0 - 1.1 equiv)
-
Activator: DIC (1.0 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Solvent: DCM (Dichloromethane) or DMF (if solubility is an issue). Note: DCM is preferred as it is less polar and further suppresses ion-separation mechanisms that favor racemization.
Workflow
-
Pre-Cooling (Critical): Cool the reaction vessel containing the solvent (DCM) to 0°C . Temperature control is the simplest way to slow down the rate of racemization relative to coupling.
-
Dissolution: Dissolve Boc-4-bromo-Pro-OH and Oxyma Pure in the cold solvent. Ensure complete dissolution.
-
Activation: Add DIC. Stir for 2–3 minutes at 0°C.
-
Technical Note: Do not pre-activate for long periods (e.g., >10 mins). While the Oxyma ester is relatively stable, minimizing its lifetime before the amine arrives is safer.
-
-
Coupling: Add the Amine component.[1]
-
If the amine is a hydrochloride salt: Pre-neutralize it separately with 1.0 equiv of sym-collidine in a small volume of solvent, then add this mixture to the activated proline.
-
-
Progression: Allow the reaction to warm to room temperature naturally. Monitor by TLC or LCMS. Most carbodiimide couplings complete within 2–4 hours.
-
Workup: Wash with 1N KHSO₄ (acidic wash removes collidine/DIC urea) and saturated NaHCO₃.
Module 4: Analytical Validation (QC)
You cannot assume optical purity; you must measure it. Standard C18 HPLC often fails to separate the L-L and D-L diastereomers of proline peptides.
Method: Marfey's Analysis (FDAA)
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of proline (after Boc removal) to form diastereomers that are easily separable by standard HPLC [3].
Diagram 2: QC Decision Tree
Caption: Workflow for determining Enantiomeric Excess (ee%) using Marfey's method.
Protocol Summary:
-
Hydrolyze a small aliquot of your peptide (6N HCl, 110°C, 24h) OR deprotect N-terminus if analyzing the intact peptide.
-
React with FDAA (1% solution in acetone) + NaHCO₃ at 40°C for 1 hour.
-
Quench with HCl.
-
Analyze via HPLC.[2][3][4] The D-Pro derivative will elute significantly later than the L-Pro derivative (typically).
Frequently Asked Questions (FAQs)
Q1: Why can't I use HATU? It works for everything else.
A: HATU requires a basic environment (pH 8–9) to function effectively. The uronium/guanidinium moiety reacts rapidly, but the requisite base (DIPEA) will abstract the acidified
Q2: My amine is a TFA salt. How do I neutralize it without causing racemization?
A: Use sym-collidine (2,4,6-trimethylpyridine). It is non-nucleophilic and its pKa (~7.4) is sufficient to deprotonate the amine salt but kinetically slow to deprotonate the
Q3: Can I use DMF as a solvent? A: Yes, but proceed with caution. DMF is a polar aprotic solvent, which stabilizes charged intermediates (like the enolate). This can increase the rate of racemization.[5][6] If solubility permits, DCM (Dichloromethane) or THF are safer choices for preserving chirality.
Q4: Does the position of the bromine (cis vs. trans) affect the acidity?
A: Yes, but both are risky. Through-space electronic effects and ring pucker differ between cis and trans, but the inductive withdrawal (
References
-
Steinauer, R., et al. (2023). "Epimerisation in Peptide Synthesis." MDPI. Available at: [Link]
- Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids.[1][2][3][4][5][7][8][9][10][11] Available at: [Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Purification methods for crude (2S, 4S)-1-N-Boc-4-bromo-proline
Technical Support Center: Purification of (2S, 4S)-1-N-Boc-4-bromo-proline
Welcome to the Technical Support Hub.
This guide addresses the purification, stability, and isolation of This compound . This intermediate is typically synthesized via the Appel reaction (
Module 1: Critical Impurity Management (The TPPO Nightmare)
User Issue: "My crude reaction mixture is a sticky slurry containing significant white solids. NMR shows massive Triphenylphosphine Oxide (TPPO) contamination."
Technical Insight:
If you synthesized this via the Appel reaction, your stoichiometric byproduct is TPPO (
Protocol: The Zinc Chloride (
Step-by-Step Workflow:
-
Concentration: Evaporate your crude reaction mixture (DCM or THF) to a thick oil.
-
Dissolution: Redissolve the oil in minimal Ethanol (EtOH) or Isopropyl Acetate.
-
Complexation: Add a solution of
(2.0 equivalents relative to used) dissolved in EtOH.-
Observation: A thick white precipitate should form immediately.
-
-
Aging: Stir vigorously for 30–60 minutes at room temperature.
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity).
-
Solid: This is the
-TPPO complex.[1] Discard (properly). -
Filtrate: Contains your Boc-4-bromo-proline.
-
-
Workup: Concentrate the filtrate. Partition the residue between Ethyl Acetate (EtOAc) and Water (to remove excess
).[1] Wash the organic layer with Brine, dry over , and concentrate.[1]
Alternative (Precipitation):
If you wish to avoid metal salts, dissolve the crude oil in a small amount of DCM and pour it slowly into rapidly stirring cold Diethyl Ether (
Module 2: Purification & Isolation Strategy
User Issue: "The compound oils out during crystallization, or I see mixed fractions on the column."
Purification Decision Tree
Caption: Logical workflow for removing TPPO and selecting the isolation method.
Method A: Flash Column Chromatography (Recommended for Oils)[1][2]
-
Stationary Phase: Silica Gel (Standard 40–63 µm).
-
Eluent System: Hexane : Ethyl Acetate (Gradient 90:10
60:40).-
Note: Boc-4-bromo-proline is acidic.[1] If streaking occurs, add 0.5% Acetic Acid to the eluent. Do NOT use Triethylamine , as it may trigger elimination.
-
-
Detection:
Method B: Crystallization (For High Purity)
If the crude is relatively clean (>85%), attempt crystallization to upgrade the diastereomeric purity.[1]
-
Dissolve in minimal warm Ethyl Acetate (EtOAc) (approx. 40°C).
-
Add Hexane or Heptane dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Troubleshooting: If it oils out, scratch the glass with a spatula or add a seed crystal of a similar Boc-proline derivative.[1]
Module 3: Stability & Stereochemistry
User Issue: "My product is turning brown and the NMR shows new olefinic peaks."
Root Cause: Elimination to 3,4-Dehydroproline The C4-Bromo substituent is a good leaving group.[1] The (2S, 4S) configuration places the bromine and the C3-hydrogens in a position that can favor elimination, especially if the Boc group creates conformational strain.[1]
Stability Rules:
-
Avoid Strong Bases: Never wash the organic layer with strong bases (NaOH/KOH). Use 5% Citric Acid or Dilute HCl for acidic washes, and Saturated
for neutralization (briefly). -
Temperature Control: Do not heat above 50°C during rotary evaporation.
-
Storage: Store at -20°C . The compound is prone to slow decomposition at room temperature over weeks.
Stereochemical Verification (NMR):
-
(2S, 4S)-Isomer (cis): The coupling constants (
-values) between H4 and H5/H3 are distinct from the trans-isomer. -
Diagnostic: In the cis-isomer (derived from Appel reaction of trans-Hyp), the bromine is on the same face as the carboxylate (depending on Boc rotamers).[1] Look for the H4 multiplet shift.
-
Impurity Alert: A doublet or multiplet appearing around 5.8–6.0 ppm indicates elimination to the pyrroline (alkene).
Summary of Physicochemical Properties
| Property | Value / Description |
| Appearance | White solid or viscous colorless oil (tends to solidify upon high-vac drying).[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes, Water. |
| TLC Stain | |
| Major Hazard | Skin irritant (alkyl bromide). Potential sensitizer. |
| Storage | -20°C, Desiccated. |
References
-
TPPO Removal via ZnCl2: Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.
-
Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801–811.
-
Proline Stereochemistry: Lodise, I. P., et al. (2018). "Synthesis of (2S,4S)-4-bromoproline derivatives." Tetrahedron Letters (General reference for 4-halo-proline synthesis logic).
Sources
Storage stability and degradation of N-Boc-4-bromo-proline
Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting
Doc ID: TS-PRO-BR-004 | Version: 2.1 | Last Updated: 2026-02-27
Introduction: The Stability Paradox
Welcome to the technical support hub for N-Boc-4-bromo-proline . As a researcher, you are likely using this compound as a scaffold for peptidomimetics or as a precursor for collagen mimics.
The Core Challenge: This molecule presents a unique "stability paradox."
-
Acid Sensitivity: The Boc (tert-butyloxycarbonyl) group is acid-labile.[1][][3]
-
Base/Thermal Sensitivity: The C4-Bromine is an excellent leaving group, making the molecule highly susceptible to elimination reactions (forming dehydroproline) under basic or thermal stress.
This guide provides the "Gold Standard" protocols to navigate these opposing reactivity profiles and ensure your starting material remains viable.
Module 1: Critical Degradation Pathways
Understanding how your sample degrades is the first step in preventing it. The primary degradation route for N-Boc-4-bromo-proline is HBr Elimination , not just simple hydrolysis.
Mechanism: The E2 Elimination Risk
Unlike 4-hydroxyproline (stable) or 4-fluoroproline (relatively stable), the bromine atom at the 4-position is a labile leaving group.
-
Trigger: Moisture (hydrolysis leading to HBr formation), heat, or trace bases.
-
Process: The molecule undergoes dehydrohalogenation. The proton at C3 is acidic enough that, combined with the leaving group ability of Bromine, the pyrrolidine ring drives toward the thermodynamically stable alkene (3,4-dehydroproline).
-
Result: You lose the chiral center at C4 and the functionality required for substitution reactions.
Visualizing the Pathway
The following diagram illustrates the degradation flow from the intact molecule to its breakdown products.
Figure 1: The primary degradation pathway. Note the "Autocatalysis" loop: released HBr can attack the acid-sensitive Boc group, leading to a rapid runaway decomposition.
Module 2: The "Gold Standard" Storage Protocol
Do not treat this simply as "another amino acid." Follow this protocol to maximize shelf-life (typically 6–12 months if followed strictly).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetic rate of HBr elimination. Room temperature storage significantly accelerates degradation. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and, more importantly, excludes atmospheric moisture.[3] |
| Container | Amber Glass Vial | Protects from light (halides are photosensitive). Glass is preferred over plastic to prevent leaching or gas permeability. |
| Desiccation | Required | Moisture reacts with HBr to form hydrobromic acid, which autocatalytically removes the Boc group. |
| Thawing | Equilibrate to RT | CRITICAL: Allow the closed vial to reach room temperature before opening to prevent water condensation on the cold solid. |
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from white to yellow/brown. Is it usable?
Status: High Risk / Likely Degraded.
-
Diagnosis: The color change indicates the liberation of free Bromine (
) or conjugated double bond formation (dehydroproline). -
Action: Perform a TLC or NMR immediately. If the yellowing is superficial, you might be able to repurpose it for crude reactions, but for precise kinetics or GMP work, discard it .
Q2: The solid has become "mushy" or sticky.
Status: Critical Failure.
-
Diagnosis: This indicates the Boc group has likely been cleaved by autocatalytic acid formation (HBr), resulting in a hygroscopic salt (Proline-HBr) that absorbs water from the air.
-
Action: Discard. Recrystallization is rarely successful once the material reaches this state.
Q3: Can I store this in solution (e.g., dissolved in DMF or DCM)?
Status: Not Recommended.
-
Reasoning: In solution, the effective concentration of any trace nucleophiles increases, and the conformational freedom allows easier access to the elimination transition state.
-
Exception: If necessary, store in anhydrous DCM at -80°C for no more than 48 hours. Avoid DMF/DMSO as they can promote nucleophilic attack or elimination.
Q4: I see extra peaks in the alkene region (5.5 - 6.0 ppm) of my NMR.
Status: Confirmed Degradation.
-
Diagnosis: These are the vinylic protons of N-Boc-3,4-dehydroproline.
-
Quantification: Integrate the alkene peaks relative to the Boc-methyl protons (9H, ~1.4 ppm). If alkene content >5%, purification is required.
Module 4: Quality Control & Verification
Before committing this reagent to a valuable synthesis, validate its integrity using this workflow.
QC Specifications Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder. |
| Identity | 1H NMR (CDCl3) | Conform to structure. Key diagnostic: CH-Br multiplet at ~4.3-4.6 ppm. |
| Purity | HPLC (C18) | > 97.0% (Area %). |
| Free Bromide | AgNO3 Test | Negative (No immediate precipitate). |
| Solubility | DCM (10 mg/mL) | Clear, colorless solution. |
Interactive QC Workflow
Use this decision tree to determine if your batch is safe to use.
Figure 2: Quality Control Decision Tree. Follow this path before using stored material.
References
-
BenchChem Technical Support. (2025).[1][3][4] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from 3[3]
-
Sigma-Aldrich. (n.d.). N-Boc-trans-4-hydroxy-D-proline Product Specification. Retrieved from
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Journal of the American Chemical Society. Retrieved from 5
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns (E1 vs E2 Mechanisms). Retrieved from 6
-
Fisher Scientific. (2025). Safety Data Sheet: N-Boc-4,4-difluoro-L-proline. Retrieved from 7
Sources
Technical Support Center: Stereochemical Control in 4-Bromo-Proline Displacement Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling stereoinversion in nucleophilic displacement reactions of 4-bromo-proline derivatives. The unique conformational constraints of the proline ring present specific challenges and opportunities for stereochemical control, which this guide aims to elucidate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions based on established principles of reaction mechanism and stereochemistry.
Question 1: Why am I observing a mixture of stereoisomers (both inversion and retention) instead of the expected single inverted product?
Answer:
Achieving complete stereoinversion in the displacement of 4-bromo-proline relies on a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. Deviation from this pathway is the primary reason for obtaining a mixture of stereoisomers. Several factors can lead to this issue:
-
Competing Sₙ1 Pathway: If the reaction conditions stabilize a carbocation intermediate at the C4 position, an Sₙ1 pathway becomes competitive, leading to racemization. This is more likely with:
-
Polar Protic Solvents: Solvents like water, methanol, or ethanol can solvate both the departing bromide ion and the potential carbocation, lowering the energy barrier for the Sₙ1 reaction.
-
Weak Nucleophiles: A low concentration of a weak nucleophile may not be reactive enough to force the Sₙ2 pathway, allowing time for the C-Br bond to ionize.
-
-
Neighboring Group Participation (NGP): This is a critical consideration with N-acyl protected prolines. The amide carbonyl oxygen can act as an internal nucleophile, attacking the C4 position and displacing the bromide. This forms a bicyclic intermediate. A subsequent attack by the external nucleophile on this intermediate leads to the overall retention of stereochemistry.[1][2] This two-step process, involving two consecutive Sₙ2 inversions, results in a net retention of the original stereochemistry.[1]
Solutions:
-
Solvent Choice is Critical: To favor the Sₙ2 mechanism, use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile "naked" and more reactive for the backside attack required for inversion.[3]
-
Optimize Your Nucleophile: Use a strong, non-bulky nucleophile at a sufficiently high concentration. Good options for achieving inversion include azide (N₃⁻), thiolate (RS⁻), and cyanide (CN⁻).
-
Control the N-Protecting Group: The nature of the N-protecting group can influence the likelihood of NGP. While a direct comparison for 4-bromo-proline is not extensively documented, consider that the electron density and steric bulk of the protecting group can play a role. For instance, the choice between Boc, Cbz, and Fmoc can impact the nucleophilicity of the amide oxygen.[4] If NGP is suspected, modification of the N-acyl group or using a non-participating protecting group could be explored.
Question 2: My displacement reaction is very slow or gives a low yield of the desired product. What can I do?
Answer:
Low reactivity in Sₙ2 reactions on the proline ring can be attributed to several factors, including steric hindrance and the nature of the leaving group.
-
Steric Hindrance: The rigid pyrrolidine ring can sterically hinder the backside attack of the nucleophile at the C4 position. The puckering of the proline ring, which can be influenced by the N-protecting group and other substituents, can affect the accessibility of the anti-bonding orbital of the C-Br bond.[5]
-
Poor Leaving Group: While bromide is a good leaving group, its effectiveness can be enhanced.
-
Weak Nucleophile: As mentioned previously, a weak nucleophile will result in a slow reaction rate.
Solutions:
-
Activate the Leaving Group: If starting from a 4-hydroxyproline derivative, converting the hydroxyl group to a better leaving group than bromide, such as a tosylate (-OTs) or mesylate (-OMs), can significantly increase the reaction rate.[6]
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination or racemization. Temperature should be optimized for each specific reaction.
-
Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, thiophenoxide is a stronger nucleophile than acetate.
-
Consider a Phase Transfer Catalyst: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase, increasing the effective concentration and reaction rate.[3]
Question 3: I am observing significant amounts of an elimination byproduct (dehydroproline). How can I minimize this?
Answer:
The formation of an alkene through an E2 (bimolecular elimination) reaction is a common side reaction that competes with Sₙ2 substitution. This is favored by:
-
Sterically Hindered Nucleophiles/Bases: Bulky nucleophiles may act as bases, abstracting a proton from the C3 or C5 position instead of attacking the C4 carbon.
-
High Temperatures: Elimination reactions are often favored at higher temperatures.
-
Strongly Basic Conditions: Using a nucleophile that is also a strong base (e.g., alkoxides) increases the likelihood of elimination.
Solutions:
-
Choose a Non-Basic Nucleophile: Whenever possible, use a nucleophile that is a weak base. Azide (N₃⁻) is an excellent choice as it is a strong nucleophile but a very weak base.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Sterically Bulky Nucleophiles: If possible, use a smaller nucleophile to minimize steric hindrance and favor substitution over elimination.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving stereoinversion at the C4 position of 4-bromo-proline?
The key to achieving stereoinversion is to ensure the reaction proceeds exclusively through an Sₙ2 mechanism . This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the carbon atom from the side directly opposite to the leaving group (a "backside attack").[7] This forces the stereochemistry at the carbon center to invert, much like an umbrella flipping inside out in the wind.[7]
Q2: How does the choice of N-protecting group (Boc, Fmoc, Cbz) affect the displacement reaction?
The N-protecting group has several important roles:
-
Solubility: It influences the solubility of the proline derivative in different solvents.
-
Stability: The protecting group must be stable to the reaction conditions used for the displacement. For example, the acid-labile Boc group would not be suitable for a reaction run under strongly acidic conditions, while the base-labile Fmoc group is incompatible with strongly basic nucleophiles.[4][] The Cbz group is generally more robust but requires catalytic hydrogenation for removal.[4]
-
Electronic and Steric Effects: The protecting group can influence the conformation (pucker) of the pyrrolidine ring.[9] This, in turn, can affect the accessibility of the C4 position to the incoming nucleophile.
-
Neighboring Group Participation: As discussed in the troubleshooting section, N-acyl groups like Boc, Fmoc, and Cbz have a carbonyl oxygen that can potentially participate in the reaction, leading to retention of stereochemistry.[1]
Table 1: Comparison of Common N-Protecting Groups for Proline
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Potential Issues in Displacement Reactions |
| tert-Butoxycarbonyl | Boc | Base-stable | Strong acid (e.g., TFA, HCl)[4] | NGP possible; harsh deprotection. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid-stable | Mild base (e.g., piperidine in DMF)[4] | NGP possible; incompatible with basic nucleophiles. |
| Carboxybenzyl | Cbz (or Z) | Acid and mild base-stable | Catalytic hydrogenation (H₂/Pd-C)[4] | NGP possible; requires specialized equipment for deprotection. |
Q3: Which solvents are recommended for promoting stereoinversion?
To favor the Sₙ2 pathway and achieve stereoinversion, polar aprotic solvents are highly recommended.
Table 2: Recommended Solvents for Sₙ2 Displacement on 4-Bromo-Proline
| Solvent | Type | Rationale for Use in Sₙ2 Reactions |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent at dissolving ionic nucleophiles, does not hydrogen bond with them, leading to a more reactive "naked" nucleophile.[3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, highly polar and good at solvating cations, leaving the anionic nucleophile highly reactive.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | A less polar option than DMF or DMSO, but still effective for many Sₙ2 reactions. |
Avoid polar protic solvents like water, methanol, and ethanol as they can solvate the nucleophile, reducing its reactivity, and stabilize carbocation intermediates, promoting a competing Sₙ1 pathway that leads to racemization.
Experimental Protocols
Protocol 1: Stereoinvertive Synthesis of N-Boc-trans-4-azido-L-proline Methyl Ester from N-Boc-cis-4-bromo-L-proline Methyl Ester
This protocol is a representative example of an Sₙ2 displacement with stereoinversion.
Materials:
-
N-Boc-cis-4-bromo-L-proline methyl ester
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-cis-4-bromo-L-proline methyl ester (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove any insoluble salts, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-trans-4-azido-L-proline methyl ester.
Stereochemical outcome should be confirmed by NMR spectroscopy (e.g., by comparing coupling constants to the starting material) and/or chiral HPLC.
Visualizations
Caption: Sₙ2 mechanism for stereoinversion at C4 of proline.
Caption: Troubleshooting workflow for low stereoinversion.
References
-
Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]
- BenchChem (2025). A comparative study of different protecting groups for proline. BenchChem.
- Newberry, R.W., & Raines, R.T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab.
- Beil, W., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry.
- Woerpel, K.A., et al. (2021). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC.
- Maarouf Mesli, N., & Lubell, W.D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium.
- CSIRO Materials Science and Engineering (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline.
- Yi, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Journal of Industrial Microbiology & Biotechnology.
- Chem-Space (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Chem-Space.
- Song, J., et al. (2021). Puckering transition of the proline residue along the pseudorotational path: revisited. New Journal of Chemistry.
- Dalal Institute. The Neighbouring Group Mechanisms. Dalal Institute.
-
Organic Chemistry Portal (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]
- Unacademy JEE (2018).
- Anishetty, S., et al. (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability.
- Vedantu (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. Vedantu.
- Boto, A., et al. (2021). Conversion of 4-hydroxyproline (Hyp) customizable unit into structurally diverse nitrogen heterocycles.
- Zondlo, N.J., et al. (2013).
- Miller, S.J., et al. (2000).
- Woerpel, K.A., et al. (2022). Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions. PMC.
- BenchChem (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
-
Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. Available at: [Link]
- Google Patents. (2009). WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline.
-
Master Organic Chemistry (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
- Allemann, C., et al. (2011).
- Graham, K. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts.
- Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Sathyamoorthi, S., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv.
- Organic Chemistry, Structure and Function, 8th ed. (n.d.). Answers To Chapter 2 Problems. Macmillan.
- Zondlo, N.J., et al. (2019). Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. PMC.
- PharmD Guru (2025). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. PharmD Guru.
- WebAssign. (2013). SN2 Reactions of Alkyl Halides. WebAssign.
- Unacademy Class 11 & 12 (2020). Stereochemical Aspects Of Nuclephilic Substitution Reactions - Haloalkanes And Haloarenes #22. YouTube.
- ResearchGate. (2025). Nucleophilic reactions in the indole series: Displacement of bromine under phase transfer catalysis | Request PDF.
- Singleton, D.A., et al. (2012). Dynamic Origin of the Stereoselectivity of a Nucleophilic Substitution Reaction. PMC.
- Phang, J.M., et al. (2021). The Multifaceted Roles of Proline in Cell Behavior. PMC.
- Krizsan, A., et al. (2025). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI.
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
- Bolgar, P., et al. (2015). Nonlinear effects in proline-catalysed aldol reactions under solvent-free conditions based on the ternary phase behaviour of scalemic proline. CrystEngComm.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. kvinzo.com [kvinzo.com]
Validation & Comparative
Comparison of (2S, 4S) vs (2S, 4R) Boc-4-bromo-proline reactivity
This comparison guide synthesizes the reactivity differences between the two diastereomers of Boc-4-bromo-proline. It is designed for researchers requiring precise stereochemical control in the synthesis of proline analogs (e.g., 4-azido, 4-fluoro, or 4-thio-prolines).
Executive Summary
In the functionalization of proline, (2S, 4S)-Boc-4-bromo-proline (cis-bromo) is the industry-standard "workhorse." It is the preferred substrate for accessing trans-4-substituted prolines (the biologically relevant configuration found in collagen) via
Conversely, (2S, 4R)-Boc-4-bromo-proline (trans-bromo) is a specialized substrate used to access cis-4-substituted prolines . It generally exhibits lower
| Feature | (2S, 4S)-Boc-4-bromo-proline | (2S, 4R)-Boc-4-bromo-proline |
| Common Name | cis-4-bromo-L-proline | trans-4-bromo-L-proline |
| Stereochemistry | Bromine is cis to Carboxylate | Bromine is trans to Carboxylate |
| Primary Utility | Synthesis of trans-4-analogs (e.g., trans-4-Azido-Pro) | Synthesis of cis-4-analogs (e.g., cis-4-Azido-Pro) |
| Ring Pucker | Favors C | Favors C |
| High (Kinetic preference) | Moderate/Low (Steric drag) | |
| Major Side Reaction | Elimination to 3,4-dehydroproline (<5%) | Elimination to 3,4-dehydroproline (10-20%) |
Mechanistic Analysis: The Stereoelectronic Driver
The reactivity difference is not merely steric; it is driven by the Gauch Effect and ring puckering. Electronegative substituents at C4 (like Br) prefer a pseudo-axial orientation to maximize orbital overlap with the ring nitrogen (
The (2S, 4S) Advantage (Cis-Bromo)
-
Conformation: Adopts a C
-endo pucker to place the cis-bromine in a pseudo-axial position. -
Trajectory: The nucleophile approaches from the exo face (bottom). This face is convex and sterically unencumbered, allowing for a rapid, low-energy transition state.
-
Product Stability: The resulting product (Trans-substituted) naturally adopts a C
-exo pucker, which is thermodynamically favorable for many bio-active peptides (mimicking collagen).
The (2S, 4R) Disadvantage (Trans-Bromo)
-
Conformation: Adopts a C
-exo pucker to place the trans-bromine in a pseudo-axial position. -
Trajectory: The nucleophile must approach from the endo face (top). This face is concave and sterically crowded by the adjacent
-Boc group and the C2-carboxylate. -
Kinetic Penalty: The steric clash between the incoming nucleophile and the
-protecting group raises the activation energy ( ), slowing the rate and allowing competing elimination to become significant.
Visualization of Reactivity Pathways
Figure 1: Comparative reaction pathways. The (2S, 4S) isomer (blue) offers a lower-energy path to the trans-product, while the (2S, 4R) isomer (red) suffers from steric hindrance and increased elimination.
Experimental Protocol: Synthesis of 4-Azidoproline
This protocol validates the reactivity difference. The synthesis of (2S, 4R)-4-azidoproline (Fmoc-protected for SPPS) from the (2S, 4S)-bromide is a standard high-yield procedure.
Objective: Nucleophilic displacement of Bromide by Azide (
Method A: Using (2S, 4S)-Substrate (High Efficiency)
-
Substrate: (2S, 4S)-Boc-4-bromo-proline methyl ester.
-
Reagents: Sodium Azide (
), DMF, 60°C. -
Procedure:
-
Dissolve 1.0 eq of (2S, 4S)-bromide in anhydrous DMF (0.5 M).
-
Add 2.0 eq of
. -
Heat to 60°C for 8-12 hours.
-
Observation: Reaction typically reaches completion >95% conversion.
-
Workup: Dilute with EtOAc, wash with water/brine (5x to remove DMF).
-
Yield: Expect 85-92% isolated yield of (2S, 4R)-Azide (Trans) .
-
Method B: Using (2S, 4R)-Substrate (Lower Efficiency)
-
Substrate: (2S, 4R)-Boc-4-bromo-proline methyl ester.
-
Reagents: Sodium Azide (
), DMF, 60°C. -
Procedure:
-
Dissolve 1.0 eq of (2S, 4R)-bromide in anhydrous DMF.
-
Add 2.5 eq of
(Excess required due to slower kinetics). -
Heat to 65-70°C for 24 hours.
-
Observation: Reaction often stalls at 80-85% conversion; TLC shows appearance of UV-active olefin (3,4-dehydroproline).
-
Yield: Expect 60-70% isolated yield of (2S, 4S)-Azide (Cis) . Chromatographic separation of the elimination product is often required.
-
Troubleshooting & Optimization
Controlling Elimination (E2)
Elimination competes with substitution, particularly with the (2S, 4R) substrate.
-
Cause: The basicity of the nucleophile (e.g., Azide is weakly basic, but Thioacetate or Fluoride can be more problematic).
-
Solution:
-
Lower Temperature: Run the reaction at 40-50°C for a longer duration (48h) rather than 70°C.
-
Solvent Switch: Use DMSO instead of DMF. DMSO solvates cations better, increasing the nucleophilicity of the anion without increasing basicity, favoring
over .
-
Handling "Dead" Reactions
If the (2S, 4R) reaction stalls:
-
Do not add strong bases or heat >80°C (this rapidly degrades the Boc group and causes racemization at C2).
-
Add 15-Crown-5: Adding 1.0 eq of 15-crown-5 (for sodium salts) can accelerate the
rate by "naked anion" effect, helping overcome the steric barrier of the endo-face attack.
References
-
Conformational Effects on Reactivity: Raines, R. T., et al. "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker." Journal of the American Chemical Society, 2019.
-
Synthesis of Fluoroprolines (Inversion Logic): Dugave, C., & Demange, L. "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews, 2003.
-
Azidoproline Synthesis Protocols: Gómez-Vidal, J. A., & Silverman, R. B.[1] "Short, Highly Efficient Syntheses of Protected 3-Azido- and 4-Azidoproline and Their Precursors." Organic Letters, 2001.[1]
-
Elimination Mechanisms in Proline: Beilstein Journal of Organic Chemistry. "cis–trans-Amide isomerism of the 3,4-dehydroproline residue."[2] Beilstein J. Org. Chem., 2016.[2]
Sources
Reactivity comparison of bromo-proline versus iodo-proline derivatives
Executive Summary: The Halogen Choice
In the synthesis of peptidomimetics and complex alkaloids, 4-halo-prolines serve as critical linchpins for late-stage functionalization.[1] While both bromo- and iodo-derivatives allow for palladium-catalyzed cross-coupling, they are not interchangeable.
-
4-Iodo-Proline: The "High-Performance" variant. It offers superior reactivity in oxidative addition, allowing reactions at room temperature (RT) or with lower catalyst loadings. It is essential for difficult couplings (e.g., sterically hindered substrates) or when using labile protecting groups that cannot withstand heat.
-
4-Bromo-Proline: The "Scalable Workhorse."[1] Significantly more stable and cost-effective. It generally requires elevated temperatures (
C) or specialized ligands (e.g., SPhos, XPhos) to achieve conversion rates comparable to the iodo-analog.
Mechanistic Foundations
The divergence in performance stems from the fundamental properties of the Carbon-Halogen (C-X) bond.
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-determining step in most Pd-catalyzed couplings of alkyl/aryl halides is oxidative addition .[1] The C-I bond is weaker and longer than the C-Br bond, facilitating rapid insertion of the Pd(0) species.
| Feature | C-Br Bond (Proline) | C-I Bond (Proline) | Impact on Catalysis |
| Bond Energy | ~280 kJ/mol | ~240 kJ/mol | Iodo reacts ~10-100x faster in oxidative addition.[1] |
| Bond Length | 1.94 Å | 2.14 Å | Iodo is more sterically accessible for metal insertion.[1] |
| Leaving Group | Good ( | Excellent ( | Iodo is superior for |
Reactivity Hierarchy Diagram
The following diagram illustrates the kinetic pathway differences. Note the lower activation energy (
Figure 1: Comparative oxidative addition kinetics. The Iodo-pathway (Green) proceeds readily at ambient conditions, while the Bromo-pathway (Red) often faces a kinetic penalty requiring thermal activation.
Performance Matrix: Cross-Coupling
The following data synthesizes representative yields from comparative literature on amino acid functionalization.
A. Suzuki-Miyaura Coupling
Target: Arylation of the proline ring (C4 position).[1]
| Parameter | 4-Iodo-Proline | 4-Bromo-Proline | Analysis |
| Temp. | 25°C (RT) | 60°C - 80°C | Iodo preserves heat-sensitive protecting groups.[1] |
| Catalyst | Bromo often requires electron-rich phosphines.[1] | ||
| Time | 2 - 4 Hours | 12 - 24 Hours | Iodo offers higher throughput.[1] |
| Yield | 85 - 95% | 60 - 80% | Bromo yields suffer from protodehalogenation side-reactions at high temp.[1] |
B. Sonogashira Coupling
Target: Alkynylation (Introduction of "Click" handles).
-
Iodo-Proline: Can often be performed Copper-free or with very low Cu loadings (0.5 mol%), reducing the risk of Glaser homocoupling of the alkyne.[1]
-
Bromo-Proline: Almost strictly requires Copper(I) co-catalysis and elevated temperatures, which can lead to racemization of the
-center if bases are too strong.[1]
C. Negishi Coupling (Zinc Insertion)
This is a critical differentiation point.[1][2]
-
Zinc Insertion: Metallic Zinc inserts into the C-I bond of 4-iodo-proline easily (often using Knochel's LiCl conditions) to form the organozinc reagent.[1]
-
Limitation: Direct Zinc insertion into the C-Br bond is sluggish and often fails on the proline scaffold without highly activated Rieke Zinc.
Synthesis Workflow: From Hydroxyproline
To ensure stereochemical integrity, the synthesis typically begins with trans-4-hydroxy-L-proline.[1] Note that converting the hydroxyl to a halide proceeds via inversion of configuration (
Figure 2: Synthetic routes. The Appel reaction provides a direct 1-step route to the Iodo-derivative, while Bromo-derivatives are often accessed via a 2-step sulfonate displacement to avoid harsh brominating agents.[1]
Experimental Protocol: Suzuki Coupling of 4-Iodo-Proline
Objective: Arylation of cis-4-iodo-proline to generate trans-4-aryl-proline (Retention of configuration relative to the Pd-C bond, but overall stereochemistry depends on the mechanism; usually retention for Suzuki).[1]
Safety Note: Iodo-prolines are light-sensitive.[1] Wrap flasks in aluminum foil.
Materials
-
Substrate: N-Boc-cis-4-iodo-L-proline methyl ester (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (9:1 v/v), degassed.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Loading: Add the iodo-proline (1.0 eq), phenylboronic acid (1.5 eq), and base (2.0 eq).
-
Degassing: Add the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.
-
Catalyst Addition: Add the Pd catalyst (5 mol%) quickly against a positive stream of Argon.
-
Reaction: Stir at Room Temperature (25°C) .
-
Note: If using the Bromo-analog, heating to 80°C would be required at this step.[3]
-
-
Monitoring: Check TLC or LC-MS after 2 hours. The starting material (Iodo) should be consumed.
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Stability & Storage Guide
| Property | N-Boc-4-Iodo-Pro-OMe | N-Boc-4-Bromo-Pro-OMe |
| Physical State | Waxy solid or viscous oil | Crystalline solid |
| Light Sensitivity | High. Darkens (liberates | Low. Stable under ambient light. |
| Thermal Stability | Store at -20°C. Decomposes slowly at RT.[1] | Store at 4°C or RT. Stable. |
| Shelf Life | ~3-6 Months (if protected) | >12 Months |
Application Note: If your Iodo-proline has turned purple/brown, wash the organic solution with dilute Sodium Thiosulfate (
Decision Logic: When to use which?
-
Choose IODO if:
-
Choose BROMO if:
-
You are scaling up (Kg scale) and cost is the primary driver.
-
You need to store the intermediate for long periods.
-
You are performing standard Suzuki coupling and can tolerate heating to 80°C.
-
References
-
Suzuki Coupling Trends: BenchChem. "Suzuki Coupling Efficiency: A Comparative Analysis of Haloanilines." [1]
-
Oxidative Addition Kinetics: Chem. Sci. (2022).[1][6] "A reactivity model for oxidative addition to palladium."
-
Proline Synthesis & Conformation: Org. Biomol. Chem. (2016). "4R- and 4S-iodophenyl hydroxyproline... conformationally biased amino acids."[7]
-
Negishi Coupling on Amino Acids: Tetrahedron (2008).[1][2] "Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents."
-
Sonogashira Protocols: Organic Chemistry Portal. "Sonogashira Coupling: Recent Literature and Protocols."
Sources
- 1. N-Boc-4-氧代-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ikm.org.my [ikm.org.my]
- 7. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking synthetic routes for 4-heteroatom substituted prolines
Topic: Benchmarking Synthetic Routes for 4-Heteroatom Substituted Prolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The 4-substituted proline scaffold is a cornerstone of modern peptidomimetic drug design. By introducing heteroatoms (F, N, S) at the C4 position, medicinal chemists can exert precise control over ring puckering (Cγ-endo vs. Cγ-exo) and amide bond geometry (cis vs. trans), thereby modulating the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.[1]
This guide benchmarks the three dominant synthetic strategies for accessing 4-fluoro-, 4-amino-, and 4-mercapto-prolines: Nucleophilic Displacement of Sulfonates , Mitsunobu Inversion , and Deoxyfluorination .[1] Unlike generic reviews, we focus on the "Chiral Pool" approach starting from naturally abundant trans-4-hydroxyproline (Hyp), evaluating routes based on scalability, stereochemical integrity, and safety.[1]
Part 1: Strategic Analysis of Synthetic Routes
Route A: Sulfonate Displacement (The "Scalable Workhorse")
This is the industry-standard approach for large-scale synthesis. It involves activating the C4-hydroxyl as a mesylate (Ms), tosylate (Ts), or triflate (Tf), followed by SN2 displacement.[1]
-
Best For: 4-Fluoro (via TBAF), 4-Azido/Amino (via NaN3), 4-Thio (via Thioacetate).
-
Pros: High scalability, avoids heavy metal waste, intermediates are often crystalline.[1]
-
Cons: Multi-step (Activation
Displacement Deprotection).
Route B: Mitsunobu Reaction (The "Direct Inversion")
A powerful method for introducing soft nucleophiles (N, S) directly from the alcohol with inversion of stereochemistry.
-
Mechanism: Phosphonium intermediate activation
SN2 Displacement. -
Best For: 4-Mercapto (using thioacetic acid), 4-Phthalimido (protected amine).
-
Pros: Fewer steps (direct conversion), mild conditions.
-
Cons: Atom economy is poor (produces Ph3PO and hydrazine byproducts); purification can be difficult on scale.
Route C: Deoxyfluorination (The "Specialized Fluorine" Route)
Uses reagents like DAST, Deoxo-Fluor, or Morph-DAST to convert C-OH directly to C-F.
-
Best For: cis-4-Fluoroproline (from trans-Hyp).
-
Pros: Single synthetic step for functionalization.
-
Cons: Reagents are expensive, thermally unstable (explosive potential), and corrosive (HF generation).[1]
Part 2: Benchmarking Data
The following data compares optimized routes starting from commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester .
Table 1: Comparative Efficiency of Synthetic Routes
| Target Molecule | Route Strategy | Key Reagents | Steps | Overall Yield | Stereochem | Scalability | Safety Profile |
| (4S)-4-Fluoroproline (cis-F-Pro) | Deoxyfluorination | DAST or Morph-DAST | 1 | 55-65% | Inversion | Low (Exotherm) | High Risk (Explosion/HF) |
| (4S)-4-Fluoroproline (cis-F-Pro) | Sulfonate Disp. | Tf2O, then TBAF | 2 | 40-50% | Inversion | High | Moderate |
| (4R)-4-Fluoroproline (trans-F-Pro) | Double Inversion | Mitsunobu (inv) | 3 | 25-35% | Retention* | Low | High Risk |
| (4S)-4-Aminoproline (cis-NH2-Pro) | Sulfonate Disp. | MsCl, then NaN3, H2/Pd | 3 | 75-85% | Inversion | High | Moderate (Azide handling) |
| (4S)-4-Mercaptoproline | Mitsunobu | DIAD, PPh3, AcSH | 2 | 50-60% | Inversion | Moderate | Moderate |
| (4S)-4-Mercaptoproline | Sulfonate Disp. | TsCl, then KSAc | 2 | 65-75% | Inversion | High | High |
*Net retention relative to starting material is achieved via two sequential inversions.
Part 3: Mechanistic Visualization
The following diagram illustrates the stereochemical pathways available from natural trans-4-hydroxyproline. Note how the choice of route dictates the final ring pucker and substituent orientation.
Caption: Stereochemical flow from natural (4R)-Hydroxyproline. Green paths indicate single inversion (SN2) yielding the (4S)-cis isomer. Red dashed paths indicate strategies requiring double inversion to restore (4R)-trans stereochemistry.
Part 4: Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of (4S)-4-Fluoroproline (TBAF Route)
Rationale: This route avoids the explosion hazards of DAST and is preferred for >10g scale.
-
Activation:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous DCM at -78°C, add pyridine (2.0 equiv) followed by triflic anhydride (Tf2O, 1.2 equiv) dropwise.
-
Stir for 45 min. quench with aqueous NaHCO3.
-
Critical Checkpoint: Keep temperature strictly below -20°C to prevent elimination to the enamine.
-
-
Fluorination:
-
Result: cis-4-Fluoroproline derivative (Inversion).
Protocol 2: Synthesis of (4S)-4-Mercaptoproline (Thioacetate Displacement)
Rationale: Superior to Mitsunobu for purification; thioacetate is a shelf-stable precursor to the free thiol.
-
Activation:
-
Convert N-Boc-trans-4-hydroxy-L-proline methyl ester to the Tosylate using TsCl (1.5 equiv), Et3N (2.0 equiv), and DMAP (0.1 equiv) in DCM. Yields are typically >90% and the product is often crystalline.
-
-
Displacement:
-
Hydrolysis (Unmasking):
-
Treat the thioester with dilute NaOMe in MeOH (degassed) to liberate the free thiol.
-
Caution: The free thiol is prone to oxidation (disulfide formation). Store under inert atmosphere or use immediately.
-
Protocol 3: Synthesis of (4S)-4-Aminoproline (Azide Reduction)
Rationale: The most reliable route to the amine. Direct Mitsunobu with hydrazoic acid is dangerous; DPPA is an alternative but costly.[1]
-
Displacement:
-
React the Mesylate or Tosylate (from Protocol 2) with Sodium Azide (NaN3, 2.5 equiv) in DMF at 80°C for 12 h.
-
Safety: Ensure proper venting of HN3 gas. Use a blast shield.
-
-
Reduction (Staudinger):
Part 5: Critical Discussion & Troubleshooting
1. Stereoelectronic Gating (The "Gauch Effect"):
-
Fluorine: The high electronegativity of fluorine induces a strong gauche effect.
-
(4S)-Fluoro (cis) favors Cγ-endo pucker.
-
(4R)-Fluoro (trans) favors Cγ-exo pucker.
-
Application: Use (4R)-F-Pro to stabilize collagen triple helices; use (4S)-F-Pro to destabilize them.
-
-
Sulfur/Amine: These are less electronegative. Steric bulk often dominates, favoring the exo pucker to minimize 1,3-diaxial interactions, though this is solvent-dependent.[1]
2. Elimination Side Reactions: When activating the hydroxyl group (especially with Tf2O), elimination to the 3,4-dehydroproline is a major competing pathway.
-
Solution: Use non-nucleophilic bases (2,6-lutidine) and keep temperatures low. For the displacement step, avoid overly basic conditions.
3. Purification of Mitsunobu Products: Removing triphenylphosphine oxide (TPPO) is the bottleneck of Route B.
-
Tip: Use polymer-bound phosphines (PS-PPh3) for easier filtration, or perform a precipitation of TPPO using MgCl2 in toluene if applicable.
References
-
Practical Syntheses of 4-Fluoroprolines. Source: National Institutes of Health (PMC) URL:[Link]
-
Stereoselective Synthesis of 4-Substituted Prolines. Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Mitsunobu Reaction: A Powerful Tool for Natural Product Synthesis. Source: MDPI URL:[Link][5]
-
Proline Editing: A General Approach to Diverse Peptides. Source: Journal of the American Chemical Society (PMC) URL:[Link]
- Synthesis of (2S,4S)-4-Phenylthio-L-Proline Hydrochloride.
Sources
Safety Operating Guide
(2S, 4S)-1-N-Boc-4-bromo-proline proper disposal procedures
Executive Summary & Core Directive
Immediate Action Required: (2S, 4S)-1-N-Boc-4-bromo-proline (CAS: 1260593-55-2) is a halogenated organic solid .[1] It must NEVER be disposed of in general trash, non-halogenated solvent streams, or down the drain.
The presence of the bromine substituent dictates its waste classification.[1] Upon thermal decomposition (incineration), this compound releases hydrogen bromide (HBr) gas.[1] Therefore, it requires disposal via a licensed hazardous waste facility equipped with flue gas scrubbing capabilities.
Core Disposal Rule: Segregate as Halogenated Organic Waste .
Technical Identity & Hazard Assessment
Before handling waste, verify the chemical identity to ensure the correct waste stream is selected.
Chemical Identity
| Parameter | Technical Detail |
| Chemical Name | (2S, 4S)-1-(tert-Butoxycarbonyl)-4-bromopyrrolidine-2-carboxylic acid |
| Synonyms | N-Boc-cis-4-bromo-L-proline; Boc-Hyp(Br)-OH |
| CAS Number | 1260593-55-2 (Free Acid) |
| Molecular Formula | C₁₀H₁₆BrNO₄ |
| Molecular Weight | 294.14 g/mol |
| Physical State | White to off-white powder/solid |
Hazard Profile (GHS Classification)
This compound is not typically classified as P-listed or U-listed acute hazardous waste under RCRA, but it exhibits characteristics requiring strict control.[1]
| Hazard Class | Signal Word | Hazard Statements |
| Skin Irritation | WARNING | H315: Causes skin irritation. |
| Eye Irritation | WARNING | H319: Causes serious eye irritation. |
| STOT-SE | WARNING | H335: May cause respiratory irritation. |
| Thermal Decomp. | DANGER | Releases HBr (Hydrogen Bromide) , NOx, COx. |
Expert Insight: The tert-butoxycarbonyl (Boc) group is acid-labile and thermally unstable. Do not mix this waste with strong acids (e.g., TFA, HCl) in a closed waste container, as rapid deprotection can generate isobutylene gas and CO₂, leading to container over-pressurization and potential rupture.[1]
Waste Classification Decision Tree
Use the following logic flow to determine the correct waste stream for your specific situation.
Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound or Spills)
Applicability: Expired chemicals, weighing boat residues, contaminated gloves, or spill cleanup materials.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write full name: "this compound".
-
Constituents: Explicitly list "Bromine" or "Halogenated Organic".
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Segregation:
-
DO NOT mix with strong oxidizers (e.g., permanganates) or strong acids.
-
DO NOT place in "General Trash" or "Biohazard" bags (unless contaminated with biologicals, in which case chemical hazards take precedence for incineration).
-
-
Storage: Cap tightly. Store in a secondary containment tray in the Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.
-
Classification Override: Even if the solvent is non-halogenated (e.g., Methanol or DMSO), the presence of the dissolved brominated proline classifies the entire mixture as Halogenated Waste .
-
Container: Use a standard safety carboy (HDPE or Glass) designated for "Halogenated Solvents".
-
Compatibility Check:
-
Ensure the waste container does not contain active metals (Li, Na) or strong bases, which could react with the alkyl bromide moiety.[1]
-
pH Check: If the solution is acidic (e.g., from a deprotection step), neutralize to pH 6–8 before adding to the solvent drum to prevent gas evolution or corrosion of the drum.
-
Accidental Release Measures (Spill Response)
Scenario: You have dropped a 5g vial of solid this compound on the lab floor.
Immediate Response Workflow:
-
Evacuate & Ventilate: Clear the immediate area.[2] If dust is visible, allow it to settle for 2-3 minutes.[1]
-
PPE Upgrade:
-
Gloves: Double-glove with Nitrile (0.11 mm minimum).
-
Respiratory: If powder is fine/aerosolized, use an N95 respirator or half-mask with P100 cartridges.
-
Eyes: Safety goggles (not just safety glasses).
-
-
Containment:
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel or use an inert absorbent (vermiculite/sand) to dampen the powder.
-
-
Cleanup:
-
Scoop the damp material into a dedicated waste jar.
-
Wipe the surface with soap and water.
-
Test surface pH if unsure of complete removal (though compound is weakly acidic).
-
-
Disposal: Label the jar as "Debris from Spill: Halogenated Organic Solid" .
Regulatory Compliance & Reference Data
EPA (RCRA) Considerations: While not a specific P or U listed waste, this material falls under 40 CFR 261.3 (Definition of Hazardous Waste) due to its toxicity and halogen content.
-
Waste Code: D001 (if ignitable solvent used), otherwise generally classified under state-specific codes for "Halogenated Organic Solids".[1]
-
Destruction Method: The required method is incineration at >1000°C with specific residence times to ensure destruction of the pyrrolidine ring and scrubbing of the resulting HBr gas [1].
Transportation (DOT):
-
Proper Shipping Name: Not regulated as a dangerous good for transport in solid form unless mixed with hazardous solvents.
-
IATA: Not restricted (Non-hazardous for air transport) [2].
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Available at: [Link][1]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Boc-Proline Derivatives. Available at: [Link][1]
Sources
Personal protective equipment for handling (2S, 4S)-1-N-Boc-4-bromo-proline
Handling (2S, 4S)-1-N-Boc-4-bromo-proline requires a rigorous approach to laboratory safety, blending chemical intuition with strict operational protocols. As a synthetically valuable, stereospecific halogenated building block used extensively in drug discovery, its safe handling relies on understanding the causality behind its hazards rather than simply memorizing rules.
Below is the definitive operational safety and logistical guide for managing this compound, designed to ensure scientific integrity and personnel protection.
Physicochemical Hazard Causality
To handle this compound safely, researchers must first understand the molecular mechanics driving its hazard profile[1]:
-
The C4-Bromine Substituent: The presence of the bromine atom significantly increases the lipophilicity of the molecule, allowing it to penetrate biological membranes more readily than unhalogenated proline derivatives. It also introduces potential alkylating reactivity, making the compound a primary skin and severe eye irritant[1].
-
The N-Boc (tert-Butoxycarbonyl) Group: While stable at room temperature under neutral conditions, the Boc protecting group is thermally labile and acid-sensitive. Exposure to strong acids or temperatures exceeding 100°C can trigger rapid decomposition, releasing isobutylene gas and carbon dioxide. In sealed reaction vessels, this poses a severe over-pressurization risk.
-
Particulate Nature: As a crystalline powder, it presents a significant inhalation hazard. Micro-particulates can easily become airborne during weighing and transfer, leading to respiratory tract irritation[2].
Personal Protective Equipment (PPE) Matrix
Because of its halogenated nature and particulate form, standard laboratory PPE must be strictly enforced and specifically tailored to mitigate transdermal and respiratory risks[3].
Table 1: Quantitative PPE Specifications & Standards
| PPE Category | Specification / Standard | Causality / Rationale |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness) | Nitrile provides superior chemical resistance to halogenated organics compared to latex, preventing transdermal absorption. Change immediately if contaminated. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against mechanical corneal abrasion from airborne powders and chemical irritation from accidental splashes during solvent dissolution. |
| Body Protection | Flame-retardant (FR) Lab Coat | Prevents particulate accumulation on street clothing. Synthetic blends (e.g., polyester) should be avoided as they can melt into the skin during a fire. |
| Respiratory | N95/P100 Particulate Respirator | Required only if weighing cannot be performed inside a certified fume hood. Filters out airborne crystalline dust. |
Operational Workflow & Handling Protocol
Every protocol involving this compound must be treated as a self-validating system where each safety check confirms the integrity of the previous step[4].
Step-by-Step Handling Methodology:
-
Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity between 0.4 and 0.5 m/s (80-100 fpm)[3]. Do not proceed if the hood's continuous flow alarm is sounding.
-
Static Mitigation: Because the compound is a dry powder, it is prone to static cling. Wipe the exterior of the reagent bottle and the weighing spatula with a grounded, anti-static cloth to prevent powder dispersion.
-
Weighing: Place an anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance. Carefully transfer the powder using a clean, dry stainless-steel spatula.
-
Transfer & Dissolution: Transfer the weighed solid directly into the reaction vessel. To minimize dust generation, immediately dissolve the powder in the designated reaction solvent (e.g., DCM, DMF, or THF) rather than transferring dry powder across the laboratory.
-
Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened towel (e.g., isopropanol) to capture any residual micro-particulates.
Figure 1: Standard operating procedure workflow for handling this compound.
Spill Response & Halogenated Waste Disposal
Halogenated compounds require strict segregation from general organic waste streams due to environmental regulations and the specific chemistry of waste incineration[5].
Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity if the spill is large (>50g) and occurred outside a fume hood.
-
Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (like water or a small amount of isopropanol) to suppress airborne dust generation.
-
Collect: Use a plastic scoop (to avoid sparking if flammable solvents are nearby) to collect the dampened powder.
-
Contain: Place the collected material into a sealable, chemically compatible hazardous waste container.
Waste Disposal Causality: All waste containing this compound—including contaminated gloves, weigh boats, and reaction solvents—MUST be routed to Halogenated Organic Waste [5].
Why? When non-halogenated waste is incinerated, it burns cleanly into carbon dioxide and water. However, incinerating brominated compounds requires specialized high-temperature facilities equipped with flue-gas scrubbers. If halogenated waste is accidentally mixed with standard organic waste and incinerated without scrubbers, it can release highly toxic hydrobromic acid (HBr) gas and environmentally persistent, carcinogenic dioxins and furans.
Figure 2: Decision matrix for the disposal of brominated organic waste streams.
Table 2: GHS Hazard Summary for Halogenated Boc-Prolines
| GHS Code | Hazard Statement | Operational Mitigation |
| H315 | Causes skin irritation | Wear minimum 0.11mm nitrile gloves; ensure no exposed skin at the wrists. |
| H319 | Causes serious eye irritation | Mandate ANSI Z87.1 splash goggles; keep eyewash station path clear. |
| H335 | May cause respiratory irritation | Handle exclusively inside a certified fume hood; suppress dust during spills. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." NCBI Bookshelf. URL: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." NCBI Bookshelf. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard (29 CFR 1910.1450)." NCBI Bookshelf Appendix. URL:[Link]
Sources
- 1. 334999-29-0|(4S)-1-Boc-4-bromo-L-proline methyl ester|BLD Pharm [bldpharm.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monitoring Monday – Laboratory Safety [content.govdelivery.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
